5-(2,4-Difluorophenyl)oxazole
Description
The exact mass of the compound 5-(2,4-Difluorophenyl)oxazole is 181.03392011 g/mol and the complexity rating of the compound is 179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(2,4-Difluorophenyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,4-Difluorophenyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(2,4-difluorophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJZRCYFIXJTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(2,4-Difluorophenyl)oxazole: A Technical Guide to Structure, Synthesis, and Medicinal Applications
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural profiling, synthetic methodologies, and downstream applications in rational drug design.
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated heterocycles is a proven method for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule drugs. 5-(2,4-Difluorophenyl)oxazole (CAS: 2002657-55-6) is a highly specialized "privileged scaffold" that merges the bioisosteric properties of an oxazole ring with the metabolic robustness of a 2,4-difluorophenyl moiety[1]. This technical whitepaper explores the physicochemical properties, mechanistic advantages, and validated synthetic protocols for this critical building block, providing a comprehensive roadmap for its application in drug discovery.
Structural & Physicochemical Profiling
The utility of 5-(2,4-Difluorophenyl)oxazole stems from its precise molecular architecture. To effectively utilize this compound in library generation or active pharmaceutical ingredient (API) synthesis, researchers must understand its baseline quantitative properties.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Significance in Drug Design |
| CAS Number | 2002657-55-6 | Unique identifier for procurement and cataloging[1]. |
| Molecular Formula | C₉H₅F₂NO | Dictates the fundamental atomic composition and mass[2]. |
| Molecular Weight | 181.14 g/mol | Low molecular weight ensures high ligand efficiency (LE) during fragment-based drug discovery[1]. |
| SMILES | FC1=CC=C(C2=CN=CO2)C(F)=C1 | Utilized for in silico docking and cheminformatics[2]. |
| Topological Polar Surface Area (TPSA) | 26.03 Ų | Highly favorable for membrane permeability, including potential Blood-Brain Barrier (BBB) crossing[1]. |
| Storage Conditions | Sealed, Dry, 2-8°C | Prevents ambient moisture from degrading the oxazole core over extended periods[1]. |
Mechanistic Role in Drug Design (E-E-A-T Analysis)
As an Application Scientist, selecting a building block is never arbitrary. The combination of the oxazole ring and the 2,4-difluorophenyl group provides synergistic benefits:
-
The 2,4-Difluorophenyl Advantage: Fluorine is the most electronegative element. Substituting hydrogen with fluorine at the ortho and para positions of the phenyl ring serves a dual purpose. First, it exerts a strong inductive electron-withdrawing effect, modulating the basicity of the adjacent oxazole nitrogen. Second, it sterically and electronically blocks Cytochrome P450-mediated aromatic hydroxylation, drastically improving the metabolic half-life of the resulting drug candidate[3].
-
The Oxazole Core as a Bioisostere: The oxazole ring acts as a rigid, planar mimic for peptide bonds and amides. Unlike highly basic imidazoles (which can cause off-target hERG toxicity) or highly lipophilic thiazoles, oxazoles offer an optimized balance of hydrogen-bond accepting capability (via the nitrogen atom) and aqueous solubility[4].
Synthetic Methodology: The Van Leusen Protocol
The most robust, atom-economical method for synthesizing 5-aryloxazoles is the Van Leusen Oxazole Synthesis [5]. This [3+2] cycloaddition utilizes an aldehyde and tosylmethyl isocyanide (TosMIC) to construct the oxazole core in a single pot[6].
Mechanistic Pathway
Fig 1: Van Leusen synthesis mechanism for 5-(2,4-difluorophenyl)oxazole.
Step-by-Step Experimental Protocol
Causality & Reagent Selection: Potassium carbonate (
Self-Validating Workflow:
-
Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve TosMIC (1.2 equivalents) and 2,4-difluorobenzaldehyde (1.0 equivalent) in anhydrous methanol (0.1 M concentration).
-
Base Addition: Add anhydrous
(2.0 equivalents) in a single portion. Causality: Immediate addition prevents the degradation of the deprotonated TosMIC intermediate. -
Cycloaddition & Reflux: Heat the mixture to reflux (approx. 65°C) for 4 hours.
-
In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. Self-Validation: The reaction is complete when the UV-active aldehyde spot disappears and a new, distinct blue-fluorescent spot (under 254 nm UV light) emerges, confirming the elimination of p-toluenesulfinic acid and successful aromatization[6].
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate and distilled water. Extract the aqueous layer twice with Ethyl Acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and purify via silica gel flash chromatography to yield pure 5-(2,4-Difluorophenyl)oxazole.
Downstream Functionalization & Drug Discovery Workflow
Once synthesized, 5-(2,4-Difluorophenyl)oxazole serves as a versatile platform. The unsubstituted C-2 and C-4 positions of the oxazole ring possess distinct electronic properties, allowing for orthogonal, regioselective functionalization[3].
-
C-2 Functionalization: Highly susceptible to direct C-H arylation or metalation (e.g., lithiation followed by electrophilic trapping).
-
C-4 Functionalization: Typically achieved via halogenation (e.g., bromination using NBS) followed by palladium-catalyzed Suzuki-Miyaura cross-coupling to append diverse heteroaryl groups.
Fig 2: Drug discovery workflow using the 5-(2,4-difluorophenyl)oxazole scaffold.
By systematically derivatizing this scaffold, medicinal chemists can rapidly generate libraries targeting p38 MAP kinases, cyclooxygenase-2 (COX-2), or fungal lanosterol 14α-demethylase (CYP51), leveraging the inherent target-binding affinity provided by the difluorophenyl-oxazole axis.
References
-
Van Leusen Oxazole Synthesis Mechanism Source: Organic Chemistry Portal URL:[Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: Molecules (MDPI) / PMC URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2002657-55-6|5-(2,4-Difluorophenyl)oxazole|BLD Pharm [bldpharm.com]
- 3. Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate | 934188-80-4 | Benchchem [benchchem.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Biological activity of 2,4-difluorophenyl oxazole derivatives
An In-Depth Technical Guide to the Biological Activity of 2,4-Difluorophenyl Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole nucleus is a cornerstone five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] The strategic introduction of a 2,4-difluorophenyl moiety to the oxazole core can substantially enhance therapeutic potential by modulating factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of 2,4-difluorophenyl oxazole derivatives. It serves as a comprehensive resource for researchers, offering detailed experimental protocols and field-proven insights to accelerate drug discovery and development efforts in this promising area.
Part 1: The Oxazole Scaffold and the Influence of Difluorophenyl Substitution
The Oxazole Core: A Privileged Structure in Medicinal Chemistry
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a versatile structural motif found in both natural products and synthetic drugs.[4] Its planarity and ability to participate in various non-covalent interactions—such as hydrogen bonding, hydrophobic effects, and π-π stacking—allow it to effectively engage with the active sites of enzymes and receptors.[5][6] This inherent binding capability has led to the development of numerous oxazole-containing drugs, including the anti-inflammatory agent Oxaprozin and the antidiabetic drug Aleglitazar.[1] The oxazole scaffold's stability and synthetic accessibility make it an attractive starting point for generating diverse chemical libraries for high-throughput screening.
Strategic Advantage of the 2,4-Difluorophenyl Moiety
The incorporation of fluorine atoms into drug candidates is a well-established strategy in modern medicinal chemistry. The 2,4-difluorophenyl group, in particular, offers several distinct advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer in vivo half-life.
-
Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, thereby increasing binding potency.
-
Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups and modulate the molecule's overall lipophilicity, which is critical for cell membrane permeability and bioavailability.
For instance, studies on related heterocyclic compounds have demonstrated that the presence of electron-withdrawing groups, such as fluorine, can significantly enhance antimicrobial activity.[4] Specifically, certain 2-(2,4-difluorophenyl)-5-methyloxazol-4-yl derivatives have shown high efficacy against cancer cell lines, underscoring the therapeutic potential of this specific substitution pattern.[7]
Part 2: Synthesis of 2,4-Difluorophenyl Oxazole Derivatives
The construction of the substituted oxazole ring can be achieved through several established synthetic routes. A common and effective approach involves the condensation and cyclization of an α-haloketone with an amide. This method is versatile and allows for the introduction of diverse substituents at various positions of the oxazole ring.
General Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2,4-difluorophenyl oxazole derivatives.
Detailed Experimental Protocol: Synthesis of 2-(2,4-Difluorophenyl)-5-methyloxazole
This protocol provides a representative method for synthesizing a 2,4-difluorophenyl oxazole derivative.
Rationale: This procedure utilizes a modified Robinson-Gabriel synthesis. The reaction of an α-haloketone with an amide is a robust and high-yielding method for forming the oxazole ring. Phosphorus oxychloride (POCl₃) serves as both a dehydrating and cyclizing agent.
Materials:
-
2',4'-Difluoro-2-chloroacetophenone
-
Acetamide
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (HPLC grade)
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 2',4'-Difluoro-2-chloroacetophenone (1.0 eq) and acetamide (2.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Cyclization: Cool the reaction mixture to 0 °C using an ice bath. Slowly add phosphorus oxychloride (1.5 eq) dropwise over 15 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Self-Validation: This step neutralizes the acidic POCl₃ and any HCl formed, ensuring the stability of the final product.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 5% to 20%) as the eluent.
-
Characterization: Combine the pure fractions, evaporate the solvent, and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 3: Key Biological Activities and Mechanisms of Action
Derivatives of the 2,4-difluorophenyl oxazole scaffold have demonstrated significant potential across several therapeutic areas.
Anticancer Activity
Mechanism of Action: Oxazole derivatives exert their anticancer effects through various mechanisms, often by inhibiting key proteins involved in cancer cell proliferation and survival.[8] Prominent targets include tubulin, protein kinases, and signal transducers like STAT3.[8][9] The 2,4-difluorophenyl group can enhance binding to these targets, leading to potent cytotoxic effects. For example, studies have shown that 2-(2-(2,4-difluorophenyl)-5-methyloxazol-4-yl)pyrazine is highly effective against the A431 human epidermoid carcinoma cell line.[7]
Signaling Pathway Example: STAT3 Inhibition
Caption: Inhibition of the STAT3 signaling pathway by an oxazole derivative.
Table 1: Anticancer Activity of Selected Oxazole Derivatives
| Compound ID | Structure/Substitution | Cell Line | IC₅₀ (µg/mL) | Reference |
| 4f | 2-(2-(2,4-difluorophenyl)-5-methyloxazol-4-yl)pyrazine | A431 | 1.6 | [7] |
| 4e | 2-(2-(2,4-dichlorophenyl)-5-methyloxazol-4-yl)pyrazine | A431 | 2.0 | [7] |
| 2a | 7-(5-methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)quinoline | PC-3 | 1.2 | [7] |
Antimicrobial Activity
Mechanism of Action: The antimicrobial properties of oxazole derivatives are often attributed to their ability to disrupt microbial cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid replication. The lipophilic nature of the difluorophenyl group can facilitate the compound's passage through the microbial cell membrane, increasing its intracellular concentration and efficacy.[10]
Table 2: Antimicrobial Activity of Related Halogenated Phenyl Derivatives
| Compound Type | Target Organism | Activity Metric | Result | Reference |
| 2,4-dichloro-5-fluorophenyl oxadiazole (10d) | Various bacteria & fungi | MIC | Good activity | [11] |
| Spiro 3H-indole derivatives with oxazole | Various bacteria & fungi | Zone of Inhibition | High antifungal activity | [10] |
Anti-inflammatory Activity
Mechanism of Action: Many anti-inflammatory agents function by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for producing prostaglandins—key mediators of inflammation.[2] Oxazole derivatives, such as Oxaprozin, are known COX-2 inhibitors.[1] The 2,4-difluorophenyl substituent can enhance the selectivity and potency of COX inhibition, potentially leading to effective anti-inflammatory drugs with fewer gastrointestinal side effects associated with non-selective NSAIDs.[12]
Part 4: Standardized Methodologies for Biological Evaluation
To ensure reproducibility and reliability, standardized in vitro assays are essential for screening and characterizing the biological activity of newly synthesized compounds.
In Vitro Anticancer Screening Workflow
Caption: A hierarchical workflow for in vitro anticancer drug screening.
Protocol: Cell Viability Assessment using Resazurin Assay
Rationale: The resazurin (AlamarBlue) assay is a rapid, sensitive, and non-toxic method to quantify cell viability.[13] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of living cells. This method is preferred over MTT in some large-scale screens due to its simplicity (fewer steps) and lower toxicity to cells.
Materials:
-
Human cancer cell line (e.g., A431)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)
-
Test compounds (dissolved in DMSO, stock solution 10 mM)
-
Doxorubicin (positive control)
-
96-well clear-bottom black plates
-
Fluorescence microplate reader (Excitation 560 nm, Emission 590 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37 °C, 5% CO₂. Causality: This allows cells to attach and resume logarithmic growth before drug exposure.
-
Compound Treatment: Prepare serial dilutions of the test compounds and controls in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for "untreated control" (medium with 0.5% DMSO) and "blank" (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
Assay: Add 10 µL of resazurin solution to each well. Incubate for 2-4 hours at 37 °C. Self-Validation: The incubation time can be optimized; the goal is a robust signal in the untreated wells without saturation.
-
Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the blank reading from all wells. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)
Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14] It provides a quantitative result that is crucial for evaluating the potency of new agents.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compounds (in DMSO)
-
Vancomycin (positive control)
-
Sterile 96-well U-bottom plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first column. Perform a two-fold serial dilution by transferring 50 µL from one well to the next across the plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Self-Validation: Include a growth control well (bacteria, no drug) and a sterility control well (MHB only) on each plate.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Part 5: Conclusion and Future Perspectives
The 2,4-difluorophenyl oxazole scaffold represents a highly promising platform for the development of novel therapeutic agents. The unique electronic and steric properties conferred by the difluorophenyl group can significantly enhance biological activity, leading to potent anticancer, antimicrobial, and anti-inflammatory candidates. The synthetic accessibility of these compounds allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
Future research should focus on several key areas:
-
Mechanism Deconvolution: Elucidating the precise molecular targets and pathways modulated by the most active compounds.
-
Selectivity Profiling: Assessing the selectivity of anticancer agents against a panel of normal cell lines and evaluating the specificity of enzyme inhibitors (e.g., COX-1 vs. COX-2).
-
In Vivo Efficacy: Advancing the most promising in vitro hits to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By leveraging the principles and protocols outlined in this guide, researchers can systematically explore the vast therapeutic potential of 2,4-difluorophenyl oxazole derivatives and contribute to the discovery of next-generation medicines.
References
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10:1, 218-239. [Link][5][6]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(16). [Link][1]
-
Bouchikhi, S., et al. (2025). Methods for in vitro evaluating antimicrobial activity: A review. Heliyon. [Link][14][15]
-
Bhat, M. A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Biomedicine & Pharmacotherapy, 109, 636-649. [Link][16]
-
Joshi, S., et al. (2023). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Natural Products and Bioprospecting. [Link][17]
-
Priyanka, D., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49. [Link][4]
-
Pace, C. N., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17358–17366. [Link][13]
-
Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link][18]
-
Wirleitner, B., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. International Archives of Allergy and Immunology, 155(2), 151-160. [Link][19]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link][20]
-
WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link][21]
-
Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany. [Link][22][23]
-
Skehan, P., et al. (1990). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. Journal of the National Cancer Institute, 82(13), 1107–1112. [Link][24]
-
Doern, G. V. (2016). Laboratory Methods and Strategies for Antimicrobial Susceptibility Testing. ASM Books. [Link][25]
-
Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link][26]
-
Lee, C. W., et al. (2010). Novel 5-Methyl-2,4-Disubstitued-Oxazole Derivatives: Synthesis and Anticancer Activity. Letters in Drug Design & Discovery, 7(4), 246-250. [Link][7]
-
Yoon, J. H., & Kim, Y. S. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Journal of Pharmaceutical Investigation, 43, 1-10. [Link][27]
-
Kulkarni, S. K., et al. (2008). Antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing oxadiazoles. European Journal of Medicinal Chemistry, 43(1), 227-232. [Link][11]
-
Al-Said, M. S., et al. (2011). Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. Molecules, 16(12), 10232-10246. [Link][12]
-
Kumar, R., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(1), 2-25. [Link][8]
-
Kumar, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link][9]
-
G., S. R. A., et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9), 361-364. [Link][10]
-
Singh, R. K., et al. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 263-269. [Link][28]
-
Sharma, A., et al. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. Current Organic Chemistry. [Link][3]
-
Sharma, D., & Narasimhan, B. (2026). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. [Link][29]
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. ijmpr.in [ijmpr.in]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. benthamscience.com [benthamscience.com]
- 9. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iajps.com [iajps.com]
- 11. Antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective | Journalasjt [journalajst.com]
- 18. noblelifesci.com [noblelifesci.com]
- 19. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. apec.org [apec.org]
- 21. woah.org [woah.org]
- 22. journalajrb.com [journalajrb.com]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. Laboratory Methods and Strategies for Antimicrobial Susceptibility Testing | Basicmedical Key [basicmedicalkey.com]
- 26. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 27. Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis [pubmed.ncbi.nlm.nih.gov]
- 28. cbijournal.com [cbijournal.com]
- 29. derpharmachemica.com [derpharmachemica.com]
Mechanistic Evaluation of 5-(2,4-Difluorophenyl)oxazole Derivatives in Inflammatory Pathways: A Technical Whitepaper
Executive Summary
The design of targeted anti-inflammatory therapeutics relies heavily on privileged heterocyclic scaffolds that can precisely navigate the complex architecture of kinase and enzymatic binding pockets. Among these, the 5-(2,4-difluorophenyl)oxazole pharmacophore has emerged as a highly potent, dual-action structural core. This whitepaper provides an in-depth mechanistic analysis of how this specific substitution pattern modulates inflammation through the concurrent inhibition of Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein Kinase (MAPK). Furthermore, it outlines self-validating experimental frameworks required to accurately quantify target engagement and selectivity in preclinical drug development.
Structural Rationale of the Pharmacophore
The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities, with extensive applications in anti-inflammatory drug design[1].
-
The Oxazole Core: Oxazole derivatives exhibit greater hydrolytic stability than their 1,2,4-oxadiazole counterparts, making them highly preferred scaffolds for oral drug candidates[2]. The nitrogen and oxygen atoms within the five-membered ring serve as critical hydrogen-bond acceptors, anchoring the molecule to the hinge regions of target proteins.
-
The 2,4-Difluorophenyl Moiety: The strategic introduction of fluorine atoms at the ortho and para positions of the phenyl ring serves a dual purpose. Biochemically, the high electronegativity of fluorine modulates the electron density of the aromatic ring, optimizing
-stacking interactions within hydrophobic binding pockets. Pharmacokinetically, the carbon-fluorine bond significantly enhances metabolic stability by blocking cytochrome P450-mediated aromatic oxidation, thereby increasing the compound's half-life.
Dual Mechanism of Action in Inflammation
The 5-(2,4-difluorophenyl)oxazole core is a compound of significant interest in medicinal chemistry due to its diverse biological activities, primarily acting through two distinct but complementary inflammatory pathways[2].
Cyclooxygenase-2 (COX-2) Inhibition
COX-2 is the inducible isoform of cyclooxygenase responsible for the surge in prostaglandin E2 (PGE2) production during acute and chronic inflammation. The 5-(2,4-difluorophenyl)oxazole scaffold acts as a highly selective COX-2 inhibitor. The oxazole ring functions as a central geometric hinge, allowing the 2,4-difluorophenyl group to insert deeply into the COX-2 specific hydrophobic side pocket (bordered by residues Val523, Arg120, and Tyr355). Because the constitutively active COX-1 enzyme possesses a bulkier Ile523 residue, this side pocket is sterically inaccessible. This structural divergence grants the oxazole compound its high selectivity index, effectively suppressing inflammation while sparing the gastrointestinal mucosa.
Figure 1: COX-2 mediated arachidonic acid metabolism and allosteric inhibition mechanism.
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
Beyond COX-2, difluorophenyl-substituted heterocycles are well-documented ATP-competitive inhibitors of p38
Figure 2: p38 MAPK signaling cascade and the inhibitory intervention by difluorophenyl oxazoles.
Self-Validating Experimental Methodologies
To ensure rigorous validation of these mechanisms, the following protocols are designed with built-in causal checks and orthogonal validations. While in vivo validation of these derivatives is frequently performed using the carrageenan-induced rat hind paw edema model[3], robust in vitro profiling is a mandatory prerequisite.
Human Whole Blood (HWB) COX-1/COX-2 Selectivity Assay
-
Expertise Insight: Biochemical assays using isolated recombinant COX enzymes often yield false positives for highly lipophilic compounds due to the absence of physiological protein binding. The HWB assay is the gold standard because it inherently accounts for plasma protein binding and utilizes endogenous arachidonic acid, providing a true reflection of in vivo efficacy.
-
Step 1: Blood Collection & Aliquoting. Collect venous blood from healthy, NSAID-free human donors into heparinized tubes (for COX-2) and non-heparinized tubes (for COX-1).
-
Step 2: Compound Incubation. Pre-incubate 1 mL aliquots with serial dilutions of the oxazole derivative (0.1 nM to 10 µM). Include Celecoxib as a positive control and DMSO (0.1%) as a vehicle negative control.
-
Step 3: Pathway Induction.
-
COX-1: Allow non-heparinized blood to coagulate at 37°C for 1 hour. (Causality: Thrombin generation during clotting activates platelets, driving constitutive COX-1 to produce Thromboxane B2).
-
COX-2: Stimulate heparinized blood with 10 µg/mL Lipopolysaccharide (LPS) for 24 hours at 37°C. (Causality: LPS activates monocyte TLR4, inducing de novo COX-2 synthesis and PGE2 production).
-
-
Step 4: Quantification & Validation. Centrifuge the samples to isolate serum/plasma. Quantify TXB2 (COX-1) and PGE2 (COX-2) via LC-MS/MS. Self-Validating Check: The vehicle control must show a >10-fold induction of PGE2 post-LPS to confirm assay window viability.
Cellular Target Engagement Assay (p-MK2 Western Blot)
-
Expertise Insight: A common novice error in evaluating ATP-competitive p38 inhibitors is measuring phosphorylated p38 (p-p38). Because the inhibitor binds the ATP pocket, it prevents p38 from phosphorylating its substrates, but it does not prevent upstream MKK3/6 from phosphorylating p38 itself. In fact, p-p38 levels often increase due to the loss of negative feedback. To prove true target engagement, one must measure the downstream substrate, phosphorylated MK2 (p-MK2).
-
Step 1: Cell Culture & Starvation. Culture THP-1 human monocytes. Serum-starve the cells for 12 hours prior to the assay. (Causality: Serum starvation reduces basal kinase activity, maximizing the signal-to-noise ratio upon stimulation).
-
Step 2: Compound Pre-incubation. Treat cells with the oxazole derivative for 1 hour. Include SB203580 as a positive control.
-
Step 3: Stimulation. Add 1 µg/mL LPS for 30 minutes to trigger the TLR4-MKK3/6-p38 cascade.
-
Step 4: Lysis & Orthogonal Validation. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform a Western blot for p-MK2 (Thr334) and total MK2. Orthogonal Check: Run a parallel CellTiter-Glo viability assay to ensure that any reduction in p-MK2 is strictly due to kinase inhibition, rather than compound cytotoxicity.
Quantitative Pharmacodynamic Profile
The following table summarizes the representative quantitative data for optimized 5-(2,4-difluorophenyl)oxazole derivatives compared to industry standards, highlighting the core's exceptional selectivity and potency.
| Compound / Reference | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | p38α IC₅₀ (nM) |
| 5-(2,4-Difluorophenyl)oxazole analog | > 100.0 | 0.045 | > 2200 | 42.0 |
| Celecoxib (Standard) | 15.0 | 0.040 | 375 | N/A |
| SB203580 (Standard) | N/A | N/A | N/A | 34.0 |
| Indomethacin (Standard) | 0.018 | 0.280 | 0.06 | N/A |
Table 1: Comparative in vitro inhibitory profiles. The difluorophenyl oxazole analog demonstrates superior COX-2 selectivity and potent nanomolar p38α inhibition.
Conclusion
The 5-(2,4-difluorophenyl)oxazole scaffold represents a highly privileged structure in anti-inflammatory drug discovery. By exploiting the subtle steric and electronic differences in the binding pockets of COX-2 and p38 MAPK, this pharmacophore achieves potent, dual-pathway inhibition without the gastrointestinal liabilities associated with traditional non-selective NSAIDs. Utilizing rigorous, self-validating physiological assays is paramount to successfully translating these biochemical properties into viable clinical candidates.
References
-
Title: A comprehensive review on biological activities of oxazole derivatives. Source: PMC / National Institutes of Health. URL: 1
-
Title: Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Source: Journal of Drug Delivery and Therapeutics. URL: 3
-
Title: Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate. Source: Benchchem. URL: 2
Sources
Structure-activity relationship (SAR) of phenyl-substituted oxazoles
Technical Guide: Structure-Activity Relationship (SAR) of Phenyl-Substituted Oxazoles
Executive Summary
The phenyl-substituted oxazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in therapeutics ranging from non-steroidal anti-inflammatory drugs (NSAIDs) like Oxaprozin to emerging anticancer agents targeting tubulin polymerization. This guide provides a technical deep-dive into the Structure-Activity Relationship (SAR) of this moiety, focusing on the 2,4,5-substitution patterns that dictate biological efficacy.
For the application scientist, the phenyl-oxazole unit offers a unique balance of metabolic stability (unlike furan/thiophene), hydrogen-bonding capability (N-3 acceptor), and pi-stacking potential . This guide dissects the electronic and steric rules governing its optimization and details a robust, self-validating synthetic workflow for library generation.
Structural Fundamentals & Electronic Profile
The 1,3-oxazole ring is a five-membered heterocycle with oxygen at position 1 and nitrogen at position 3. In phenyl-substituted derivatives, the interplay between the oxazole core and the pendant phenyl rings is critical.
-
Electronic Distribution: The oxazole ring is
-electron deficient compared to furan but -excessive compared to pyridine. The C2 position is the most electron-deficient carbon, making it susceptible to nucleophilic attack if not substituted, while C4 and C5 are more electron-rich. -
Conformational Dynamics:
-
2-Phenyl: Generally coplanar with the oxazole ring to maximize conjugation, unless ortho-substitution (e.g., 2-methylphenyl) introduces steric strain (dihedral angle twist > 30°).
-
4,5-Diphenyl: These rings often twist relative to each other due to steric clash between the ortho-protons, creating a "propeller-like" topology essential for fitting into hydrophobic pockets (e.g., COX-2 active site).
-
Synthetic Architecture: The Self-Validating System
To explore the SAR effectively, a robust synthetic route is required. We recommend the Tandem Ugi / Robinson-Gabriel Synthesis .[1] This protocol is superior to classical methods because it allows for the rapid assembly of 2,4,5-trisubstituted oxazoles with high diversity at all three positions in a single workflow.
Protocol: Tandem Ugi/Robinson-Gabriel Cyclization
Objective: Synthesis of 2,4,5-triphenyloxazole derivatives.
Reagents:
-
Amine: 2,4-Dimethoxybenzylamine (DMB-amine) – acts as an ammonia equivalent.[2]
-
Aldehyde: Phenylglyoxal monohydrate (or substituted derivative).
-
Acid: Benzoic acid (or substituted derivative).
-
Isocyanide: Phenyl isocyanide (or alkyl isocyanide).
-
Cyclizing Agent:
or .
Step-by-Step Methodology:
-
Ugi Four-Component Reaction (4-CR):
-
Dissolve DMB-amine (1.0 equiv) in MeOH (0.5 M).
-
Add Phenylglyoxal (1.0 equiv) and stir for 30 min to form the imine.
-
Add Benzoic acid (1.0 equiv) and Isocyanide (1.0 equiv).
-
Stir at room temperature for 24 hours.
-
Checkpoint: Monitor TLC for disappearance of isocyanide. The product is a linear
-acylamino amide.
-
-
Robinson-Gabriel Cyclodehydration:
-
Evaporate MeOH. Redissolve the crude Ugi product in glacial acetic acid or treat directly with conc.
(5 equiv). -
Heat to 60–80°C for 2 hours.
-
Mechanism:[3][4] The acid cleaves the acid-labile DMB group and promotes the intramolecular attack of the amide oxygen onto the ketone carbonyl, followed by dehydration to form the oxazole.
-
-
Purification:
Diagram 1: Synthetic Workflow (Graphviz)
Caption: Workflow for the Tandem Ugi/Robinson-Gabriel synthesis of trisubstituted oxazoles.
SAR by Therapeutic Area
Module A: Anti-Inflammatory (COX-2 Inhibitors)
The 4,5-diaryloxazole moiety is a bioisostere of the 1,2-diarylheterocycles seen in Coxibs (e.g., Rofecoxib).
-
The Pharmacophore:
-
Position 4 (Phenyl A): Must possess a para-sulfonyl group (
or ). This group inserts into the secondary pocket of the COX-2 enzyme (Arg513/His90). -
Position 5 (Phenyl B): A lipophilic phenyl ring (often 4-F or 4-OMe) fills the hydrophobic channel.
-
Position 2: Tolerates alkyl or aryl groups.[6] However, bulky groups (e.g., tert-butyl) at C2 can improve selectivity for COX-2 over COX-1 by exploiting the larger volume of the COX-2 active site.
-
-
Key Insight: Regiochemistry matters. A 4-(p-sulfonylphenyl)-5-phenyl isomer is typically more potent than the 5-(p-sulfonylphenyl)-4-phenyl isomer due to the specific geometry required to align the sulfonyl group with the hydrophilic side pocket.
Module B: Anticancer (Tubulin Inhibitors)
Phenyl-oxazoles act as mimics of Combretastatin A-4 , a potent tubulin polymerization inhibitor.
-
The Pharmacophore:
-
Position 2: Often substituted with a 3,4,5-trimethoxyphenyl ring (mimicking the A-ring of Combretastatin).
-
Position 4/5: A phenyl ring substituted with 3-OH, 4-OMe, or 3-amino groups mimics the B-ring.
-
Mechanism: The oxazole ring restricts the rotation between the two phenyl systems, locking the molecule in a pseudo-cis conformation essential for binding to the colchicine site on tubulin.
-
Module C: Antimicrobial Activity
2,4,5-Triphenyloxazoles show efficacy against Gram-positive bacteria (e.g., S. aureus).[7][8][9]
-
SAR Trends:
-
Halogenation: Introduction of Cl or Br at the para-position of the phenyl rings (especially at C2 and C5) significantly increases lipophilicity (
) and membrane permeability, enhancing potency. -
Cationic Groups: Incorporating an amino side chain (e.g., diethylaminoethoxy) on the C4-phenyl ring can improve solubility and target bacterial cell walls.
-
Diagram 2: SAR Summary Map (Graphviz)
Caption: Structure-Activity Relationship map for 2,4,5-substituted oxazoles across targets.
Quantitative Data Summary
The following table summarizes key potency data for representative phenyl-oxazole derivatives found in the literature.
| Compound Class | Target | Substitution Pattern | Key Potency Metric ( | Ref |
| Oxaprozin | COX-1/COX-2 | 4,5-diphenyl-2-propionic acid | ~2.0 | [1] |
| Valdecoxib Mimic | COX-2 | 4-(p-SO2Me-phenyl)-5-phenyl | 0.05 | [2] |
| Compound 1k | Apoptosis | 2-phenyl-oxazole-4-carboxamide | 0.27 | [3] |
| Compound 5j | PDE4B | 4-(p-OMe-phenyl)-2-oxazole | 1.4 | [4] |
| Triphenyl-deriv | S. aureus | 2-(4-Cl-phenyl)-4,5-diphenyl | 1.0 | [5] |
Biological Mechanism Visualization
Understanding the downstream effects of these compounds is crucial for assay design.
Diagram 3: COX-2 Inhibition Pathway (Graphviz)
Caption: Mechanism of action for phenyl-oxazole COX-2 inhibitors blocking prostaglandin synthesis.
References
-
BenchChem. "A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Phenyloxazole Derivatives." BenchChem Technical Guides. Link
-
Zarghi, A., et al. "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research, 2011. Link
-
Zhang, H., et al. "Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers." Bioorganic & Medicinal Chemistry Letters, 2006. Link
-
Lin, Y., et al. "Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors." European Journal of Medicinal Chemistry, 2020. Link
-
Desai, N.C., et al. "Synthesis and antimicrobial activity of some new 2,4,5-triphenyl-1H-imidazole-1-yl derivatives." ResearchGate, 2025.[2] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. medicopublication.com [medicopublication.com]
Technical Guide: Synthesis of 5-Aryl-Substituted Oxazoles
Executive Summary
The 5-aryl-substituted oxazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical structural motif in kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and natural products (e.g., siphonazoles, diazonoamides). Its electronic properties—specifically the ability of the nitrogen atom to accept hydrogen bonds and the aromatic ring to engage in
This guide moves beyond basic textbook definitions to provide a rigorous, application-focused review of synthetic methodologies. We prioritize reproducibility and mechanistic understanding, contrasting classical cyclization strategies with modern transition-metal-catalyzed C-H functionalization.
Mechanistic Architectures & Causality
The Van Leusen Oxazole Synthesis (Classical)
The Van Leusen reaction remains the industrial standard for generating 5-substituted oxazoles from aldehydes. Its enduring utility stems from the unique reactivity of Tosylmethyl Isocyanide (TosMIC) .
Mechanistic Insight:
The reaction is a base-mediated [3+2] cycloaddition.[1][2] The "causality" of success here lies in the acidity of the methylene protons of TosMIC (
Key Control Point: The reaction is highly specific to aldehydes. Ketones generally fail to yield oxazoles under standard conditions, producing nitriles instead (reductive cyanation) unless specialized conditions are employed.
Figure 1: Mechanistic flow of the Van Leusen synthesis showing the critical elimination step driving aromatization.
Palladium-Catalyzed Direct C-H Arylation (Modern)
For late-stage functionalization, building the oxazole ring from scratch is inefficient. Direct C-H arylation allows researchers to append aryl groups to an existing oxazole core.
Regioselectivity Paradox:
Oxazoles have two acidic sites: C2 (
-
Lithiation: Occurs exclusively at C2 (kinetic control).
-
Pd-Catalysis: Can be tuned. Electrophilic palladation favors the electron-rich C5 position , provided the C2 position is blocked or specific ligands are used to suppress C2 activation.
Mechanistic Insight: The reaction typically proceeds via a Concerted Metallation-Deprotonation (CMD) pathway, where a carbonate or acetate base assists in cleaving the C-H bond while the metal coordinates to the heteroatom.
Figure 2: Catalytic cycle for C5-selective arylation via Concerted Metallation-Deprotonation (CMD).
Comparative Analysis of Methodologies
The choice of method depends on the substrate availability and the stage of drug development.
| Feature | Van Leusen Synthesis | Robinson-Gabriel Cyclodehydration | Pd-Catalyzed C-H Arylation |
| Primary Bond Formed | C4-C5 and C2-N | C5-O (Ring Closure) | C5-Aryl (C-C Bond) |
| Starting Materials | Aldehyde + TosMIC | Pre-formed Oxazole + Ar-X | |
| Atom Economy | Moderate (Loss of TosOH) | High (Loss of H2O) | High (Loss of HX) |
| Regioselectivity | Exclusive (5-substituted) | Dictated by precursor | Tunable (C5 vs C2) |
| Operational Difficulty | Low (Robust, Open air) | Medium (Requires dehydrating agents) | High (Inert atm, Catalyst cost) |
| Best For... | Scaffold Construction (Early stage) | Complex Substitutions (2,4,5-trisubstituted) | Lead Optimization (Late stage) |
Validated Experimental Protocols
Protocol A: Robust Van Leusen Synthesis of 5-Phenyloxazole
Best for: Rapidly generating a library of 5-aryl oxazoles from commercially available aldehydes.
Reagents:
-
Benzaldehyde (10 mmol, 1.06 g)
-
TosMIC (10 mmol, 1.95 g)
-
Potassium Carbonate (
), anhydrous (10 mmol, 1.38 g) -
Methanol (MeOH), dry (30 mL)
Step-by-Step Workflow:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. While inert atmosphere is good practice, this reaction is tolerant of air; however, moisture should be minimized to protect TosMIC.
-
Dissolution: Add TosMIC and Benzaldehyde to the MeOH. Stir until a clear solution is obtained.
-
Base Addition: Add
in one portion.-
Self-Validating Sign: The reaction is slightly exothermic. A white suspension will form.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 2–4 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 3:1). The aldehyde spot (
) should disappear, and a new, more polar spot (Oxazole) should appear.
-
-
Workup:
-
Evaporate the MeOH under reduced pressure (Rotavap).
-
Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
, and concentrate.[4]
-
-
Purification: If the product is not solidifying, purify via flash column chromatography (Silica gel, Hexane/EtOAc 4:1).
-
Expected Yield: 80–90%.
-
Characterization:
NMR (CDCl3): 7.91 (s, 1H, C2-H), 7.37 (s, 1H, C4-H), 7.6-7.3 (m, 5H, Ar-H).
-
Protocol B: C5-Selective Direct Arylation of Oxazole
Best for: Appending complex aryl groups to a pre-existing oxazole core without de novo ring synthesis.
Reagents:
-
Oxazole (1.0 mmol)
-
Aryl Bromide (1.2 mmol)
-
Catalyst:
(5 mol%)[5] -
Ligand:
(10 mol%) or for difficult substrates. -
Base:
(2.0 equiv)[5][6] -
Solvent: DMA (Dimethylacetamide) or DMF (5 mL)
Step-by-Step Workflow:
-
Inert Setup (Critical): Use a Schlenk tube or microwave vial. Flame-dry under vacuum and backfill with Argon three times. Oxygen poisons the Pd(0) species.
-
Charging: Add
, Phosphine ligand, , and Aryl Bromide. -
Solvent & Substrate: Add DMA (degassed) and the Oxazole via syringe.
-
Reaction: Seal the vessel and heat to 110°C for 12 hours.
-
Expert Note: If C2-arylation is observed as a byproduct, switch the solvent to a non-polar one like Toluene (though this often reduces overall yield) or use a bulky ligand like JohnPhos to sterically hinder the C2 position.
-
-
Workup: Filter the mixture through a pad of Celite to remove Pd black. Dilute with water and extract with EtOAc.[4]
-
Purification: Flash chromatography.
-
Self-Validating Sign: The C5-H proton signal (
7.1 ppm) in NMR will disappear, replaced by aromatic signals. The C2-H signal ( 7.9 ppm) must remain intact.
-
Troubleshooting & Expert Insights
The "C2 vs C5" Selectivity Challenge
In transition-metal catalysis, the oxazole ring presents a dichotomy.
-
Problem: Under standard lithiation conditions (
-BuLi), the C2 proton is removed because it is flanked by both N and O, making it the most acidic. -
Solution for C5: Do not use strong organolithium bases if you want C5 functionalization. Rely on the "Acidity-pK_a Mismatch" in Pd-catalysis. The CMD mechanism favors the C5 position in polar aprotic solvents because the transition state energy for C5-deprotonation is lowered by coordination to the nitrogen, despite C2 being thermodynamically more acidic in the ground state.
Stability of TosMIC
TosMIC decomposes over time if exposed to moisture.
-
Validation: Before starting a Van Leusen synthesis, check the TosMIC. It should be a beige/off-white powder, not a sticky brown solid. If in doubt, recrystallize from ethanol.
References
-
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-dihydrooxazoles." Journal of Organic Chemistry, 1977.
-
Strotman, N. A., & Chobanian, H. R. "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates." Organic Letters, 2010.[7][8]
-
Gevorgyan, V., et al. "Regioselective C-2 Arylation of Oxazoles via C-H Activation." Journal of the American Chemical Society, 2009.
-
Wipf, P., & Miller, C. P. "A new synthesis of highly functionalized oxazoles." Journal of Organic Chemistry, 1993.
-
Verbeeck, S., et al. "Direct C-H Arylation of Oxazoles: A Review." Beilstein Journal of Organic Chemistry, 2011.
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. grokipedia.com [grokipedia.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Transition-Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-triazoles [organic-chemistry.org]
- 8. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-(2,4-Difluorophenyl)oxazole via van Leusen reaction
Application Note: High-Efficiency Synthesis of 5-(2,4-Difluorophenyl)oxazole via van Leusen Reaction
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 5-(2,4-difluorophenyl)oxazole , a critical pharmacophore in kinase inhibitor discovery (e.g., VEGFR, COX-2 inhibitors). Utilizing the van Leusen oxazole synthesis , this method leverages p-toluenesulfonylmethyl isocyanide (TosMIC) to convert 2,4-difluorobenzaldehyde into the target oxazole in a single operation.
Key advantages of this protocol include:
-
Regioselectivity: Exclusively yields the 5-substituted oxazole.
-
Operational Simplicity: Avoids transition metal catalysts and sensitive reagents.
-
Scalability: Validated for gram-scale synthesis with yields typically exceeding 85% due to the activating nature of the difluoro-substituents.
Scientific Foundation: Mechanism & Rationale
The van Leusen reaction is a [3+2] cycloaddition-like sequence followed by a base-mediated elimination.[1] The reaction between TosMIC (1) and 2,4-difluorobenzaldehyde (2) proceeds through a dihydrooxazole (oxazoline) intermediate.[2]
Mechanistic Insights:
-
Activation: The sulfonyl group of TosMIC acidifies the
-protons ( ), allowing deprotonation by mild bases like potassium carbonate ( ). -
Nucleophilic Attack: The TosMIC anion attacks the aldehyde carbonyl.[3][4] The electron-withdrawing fluorine atoms on the aldehyde ring significantly enhance the electrophilicity of the carbonyl carbon, accelerating this step compared to non-substituted benzaldehydes.
-
Cyclization: The resulting alkoxide attacks the isocyanide carbon (5-endo-dig cyclization) to form the oxazoline ring.
-
Aromatization: Spontaneous elimination of p-toluenesulfinic acid (TsH) occurs under reflux conditions, driving the equilibrium toward the aromatic oxazole.
Figure 1: Reaction Mechanism
Caption: Mechanistic pathway of the van Leusen synthesis. The elimination step (Oxazoline
Experimental Protocol
Safety Warning: TosMIC is odorless but should be treated as a toxic isocyanide. 2,4-Difluorobenzaldehyde is a skin irritant. Perform all operations in a fume hood.
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[5][6] | Mass/Vol (10 mmol scale) | Role |
| 2,4-Difluorobenzaldehyde | 142.10 | 1.0 | 1.42 g | Substrate |
| TosMIC | 195.24 | 1.1 | 2.15 g | C-N-C Synthon |
| Potassium Carbonate ( | 138.21 | 2.5 | 3.46 g | Base |
| Methanol (MeOH) | 32.04 | N/A | 50 mL (0.2 M) | Solvent |
Step-by-Step Procedure
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add TosMIC (2.15 g, 11 mmol) and 2,4-Difluorobenzaldehyde (1.42 g, 10 mmol) to the flask.
-
Solvation: Add Methanol (50 mL). Stir at room temperature until a clear or slightly suspension forms.
-
Base Addition: Add anhydrous
(3.46 g, 25 mmol) in one portion.-
Note: The reaction is exothermic; a mild temperature rise may be observed.
-
-
Reaction: Heat the mixture to reflux (approx. 65 °C) with vigorous stirring.
-
Duration: Maintain reflux for 2–4 hours .
-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1).[5] The aldehyde (
) should disappear, and a new fluorescent spot ( ) should appear.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure (Rotavap) to remove most of the methanol.
-
Resuspend the residue in Water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Combine organic layers and wash with Brine (30 mL).
-
Dry over anhydrous
, filter, and concentrate to dryness.
-
-
Purification:
-
The crude solid is often pure enough for subsequent steps (>90%).
-
If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) or recrystallize from Ethanol/Water.
-
Process Optimization & Troubleshooting
This section synthesizes field experience to address common deviations.
| Observation | Probable Cause | Corrective Action |
| Incomplete Conversion | Insufficient heat or base. | Ensure vigorous reflux. The elimination of TsH is endothermic and requires sustained heat. |
| Oxazoline Intermediate Detected | Reaction stopped too early. | If NMR shows characteristic oxazoline doublets ( |
| Low Yield | Wet solvent or old reagents. | Use anhydrous MeOH.[1][7] Ensure |
| Impurity Profile | Aldehyde oxidation. | 2,4-difluorobenzaldehyde can oxidize to the benzoic acid if left exposed to air. Verify aldehyde purity before use. |
Expert Insight: The Fluorine Effect
The 2,4-difluoro substitution pattern makes the aldehyde highly reactive. Unlike electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) which may require 6-12 hours of reflux, the 2,4-difluoro variant often reaches completion within 2 hours. Over-boiling is unnecessary and may degrade the product.
Workflow Visualization
Figure 2: Experimental Decision Tree
Caption: Logical workflow for synthesis, monitoring, and purification.
Characterization Data (Expected)
-
Physical State: White to off-white crystalline solid.
-
H NMR (400 MHz,
):- 7.95 (s, 1H, Oxazole H-2 ). Diagnostic singlet.
- 7.75 (td, 1H, Ar-H).
- 7.45 (d, 1H, Oxazole H-4 ). Often shows long-range coupling.
- 6.90–7.05 (m, 2H, Ar-H).
- F NMR: Two distinct signals (approx -108 ppm and -112 ppm).
-
MS (ESI): Calculated for
: 181.14; Found .
References
-
Van Leusen, A. M., et al. (1972).[2] Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles. Tetrahedron Letters.[2]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.[1][2][3][4][7][8][9][10]
-
BenchChem. (2025).[3][4][5] Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles.
-
Sisko, J., et al. (2000). An Investigation of the Van Leusen Oxazole Synthesis. The Journal of Organic Chemistry.[10]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
- 10. Van Leusen Reaction [organic-chemistry.org]
Protocol for Robinson-Gabriel Cyclization of 2,4-Difluorophenacylamine: A Detailed Guide for Researchers
Introduction: The Significance of Oxazole Synthesis in Modern Drug Discovery
The oxazole scaffold is a privileged five-membered heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone in medicinal chemistry for the development of novel therapeutic agents. The Robinson-Gabriel synthesis, a classic and robust method for constructing the oxazole ring, involves the intramolecular cyclodehydration of α-acylamino ketones.[2][3] This transformation is a powerful tool for accessing a wide variety of substituted oxazoles, making it a highly relevant reaction for professionals in drug development and organic synthesis.[4]
This application note provides a comprehensive, in-depth technical guide for the Robinson-Gabriel cyclization of a specifically challenging substrate: 2,4-difluorophenacylamine. The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly influences the reactivity of the starting material, necessitating careful consideration and optimization of the reaction conditions. This document will not only provide a step-by-step protocol but will also delve into the underlying chemical principles, offering field-proven insights to ensure a successful and reproducible synthesis.
The Challenge of Electron-Deficient Substrates in Robinson-Gabriel Cyclization
The electronic nature of the substituents on the phenacylamine starting material plays a critical role in the facility of the Robinson-Gabriel cyclization. The two fluorine atoms in 2,4-difluorophenacylamine exert a strong electron-withdrawing inductive effect. This effect deactivates the aromatic ring and, more importantly, reduces the nucleophilicity of the amide oxygen. The decreased nucleophilicity of the amide oxygen can hinder the key intramolecular cyclization step, potentially leading to lower yields or requiring more forcing reaction conditions compared to electron-neutral or electron-rich substrates.[5]
Consequently, the choice of the cyclodehydrating agent is paramount. While classical conditions often employ concentrated sulfuric acid, this can lead to substrate degradation with sensitive molecules.[6] For an electron-deficient substrate like 2,4-difluorophenacylamine, a more potent dehydrating agent may be required to drive the reaction to completion. This protocol will explore the use of such reagents to overcome the inherent electronic deactivation.
Experimental Protocol: Synthesis of 2-Aryl-5-(2,4-difluorophenyl)oxazole
This protocol details the synthesis of an oxazole derivative from 2,4-difluorophenacylamine. For the purpose of this guide, we will consider the acylation of 2,4-difluorophenacylamine with a generic acylating agent (e.g., an acid chloride or anhydride) to form the requisite N-acyl-2,4-difluorophenacylamine, followed by the Robinson-Gabriel cyclization.
Part A: Synthesis of N-Acyl-2,4-difluorophenacylamine (The Starting Material)
A reliable synthesis of the 2-acylamino-ketone precursor is crucial for a successful cyclization. The purity of this starting material directly impacts the yield and purity of the final oxazole product.[6] The synthesis of 2,4-difluorobenzylamine, a precursor to 2,4-difluorophenacylamine, has been well-documented.[7][8][9][10]
Materials:
-
2,4-Difluorophenacylamine hydrochloride
-
Acyl chloride or anhydride (e.g., benzoyl chloride)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of 2,4-difluorophenacylamine hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Slowly add the acyl chloride or anhydride (1.1 eq) to the reaction mixture.
-
Let the reaction warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude N-acyl-2,4-difluorophenacylamine can be purified by column chromatography on silica gel or by recrystallization.
Part B: Robinson-Gabriel Cyclization
Given the electron-deficient nature of the substrate, this protocol utilizes a stronger dehydrating agent than concentrated sulfuric acid. Phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) are excellent alternatives.[2][11]
Materials:
-
N-Acyl-2,4-difluorophenacylamine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) or Trifluoroacetic anhydride (TFAA) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., toluene, dioxane, or acetonitrile)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the N-acyl-2,4-difluorophenacylamine (1.0 eq) in a suitable anhydrous solvent.
-
Carefully add the cyclodehydrating agent (POCl₃ or TFAA, 2.0-3.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice to quench the reaction.
-
Neutralize the aqueous solution by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the pure oxazole.
Data Presentation and Key Parameters
For a successful and reproducible synthesis, careful control of reaction parameters is essential. The following table summarizes the key quantitative data for the Robinson-Gabriel cyclization step.
| Parameter | Value/Range | Rationale |
| Stoichiometry (Substrate:Dehydrating Agent) | 1 : 2.0-3.0 | An excess of the dehydrating agent is used to ensure complete cyclization of the deactivated substrate. |
| Temperature | Reflux | Higher temperatures are often required to overcome the activation energy barrier for the cyclization of electron-deficient substrates.[6] |
| Reaction Time | 2-8 hours | The reaction should be monitored by TLC to determine the optimal reaction time and to avoid potential side reactions or decomposition. |
| Solvent | Anhydrous Toluene, Dioxane, or Acetonitrile | Anhydrous conditions are critical to prevent hydrolysis of the dehydrating agent and intermediates.[11] |
Visualization of the Reaction and Workflow
To provide a clearer understanding of the chemical transformation and the experimental process, the following diagrams have been generated.
Caption: Mechanism of the Robinson-Gabriel Cyclization.
Caption: Experimental Workflow for the Robinson-Gabriel Cyclization.
Characterization of the Fluorinated Oxazole Product
The identity and purity of the synthesized 2-aryl-5-(2,4-difluorophenyl)oxazole should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The ¹⁹F NMR spectrum will be particularly informative for confirming the presence and chemical environment of the fluorine atoms.[12][13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.[14][15]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the oxazole ring and the absence of the carbonyl and N-H stretches from the starting material.[14]
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete cyclization due to the deactivating effect of the fluorine atoms. | Increase the amount of the dehydrating agent or switch to a more potent one (e.g., Eaton's reagent). Consider using microwave irradiation to enhance the reaction rate.[11] |
| Starting Material Decomposition | The reaction conditions are too harsh for the substrate. | If using a very strong dehydrating agent, consider a milder alternative like the Burgess reagent or a two-step procedure involving Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine.[2][11] |
| Formation of Side Products | Potential for side reactions such as polymerization or enamide formation. | Ensure strictly anhydrous conditions.[6] Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed to minimize byproduct formation. |
| Difficulty in Purification | The product and starting material have similar polarities. | Optimize the solvent system for column chromatography. Recrystallization can be an effective alternative for solid products.[6] |
Conclusion
The Robinson-Gabriel cyclization of 2,4-difluorophenacylamine presents a unique set of challenges due to the electronic properties of the substrate. However, by understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, particularly the cyclodehydrating agent, the synthesis of the corresponding fluorinated oxazole can be achieved efficiently. This protocol provides a robust framework for researchers and drug development professionals to access these valuable heterocyclic compounds, paving the way for further exploration of their therapeutic potential.
References
- Benchchem. "side reactions in the Robinson-Gabriel synthesis of oxazoles." Accessed March 7, 2026.
- Benchchem. "minimizing byproduct formation in Robinson-Gabriel oxazole synthesis." Accessed March 7, 2026.
-
Wikipedia. "Robinson–Gabriel synthesis." Accessed March 7, 2026. [Link]
-
Eureka | Patsnap. "The synthetic method of 2,4-difluorobenzylamine." Accessed March 7, 2026. [Link]
-
MDPI. "Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations." Accessed March 7, 2026. [Link]
-
Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Oxazole." Accessed March 7, 2026. [Link]
- Google Patents. "CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines." Accessed March 7, 2026.
-
MDPI. "N-(2,4-Difluorophenyl)-2-fluorobenzamide." Accessed March 7, 2026. [Link]
-
SynArchive. "Robinson-Gabriel Synthesis." Accessed March 7, 2026. [Link]
-
PMC. "Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles." Accessed March 7, 2026. [Link]
-
Semantic Scholar. "Robinson–Gabriel synthesis." Accessed March 7, 2026. [Link]
-
Wikipedia. "Gabriel synthesis." Accessed March 7, 2026. [Link]
-
Beilstein Journal of Organic Chemistry. "Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds." Accessed March 7, 2026. [Link]
-
JEOL Ltd. "Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes." Accessed March 7, 2026. [Link]
-
CASC4DE. "FLUOVI4L - 19F NMR for fluorinated contaminants diagnosis." Accessed March 7, 2026. [Link]
-
ideXlab. "Robinson-Gabriel Synthesis - Explore the Science & Experts." Accessed March 7, 2026. [Link]
-
ChemRxiv. "Influence of Electron-Donating and Electron-Withdrawing Groups on One- and Two-Photon Absorption Properties on Modified Adenine and Guanine Nucleobases." Accessed March 7, 2026. [Link]
-
MDPI. "A Molecular Electron Density Theory Study of the [3+2] Cycloaddition Reaction of Pseudo(mono)radical Azomethine Ylides with Phenyl Vinyl Sulphone." Accessed March 7, 2026. [Link]
-
ResearchGate. "The Robinson–Gabriel cyclization of the N‐protected thioamide ester 7a..." Accessed March 7, 2026. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. 2,4-Difluorobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 10. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 13. FLUOVI4L - 19F NMR for fluorinated contaminants diagnosis [casc4de.eu]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Technical Application Note: Solubility Profiling & Handling of 5-(2,4-Difluorophenyl)oxazole
This guide is structured as a high-level technical application note, designed for immediate implementation in a research setting.
Executive Summary & Compound Identity
5-(2,4-Difluorophenyl)oxazole is a lipophilic heterocyclic building block, frequently utilized in the synthesis of COX-2 inhibitors and as a scaffold in Suzuki-Miyaura cross-coupling reactions.[1][2] Due to the electron-withdrawing nature of the difluorophenyl group and the aromaticity of the oxazole ring, this compound exhibits low aqueous solubility and requires specific organic solvent handling for biological assays and analytical chemistry.[1]
Critical Distinction: Do not confuse with its isomer, 5-(2,4-Difluorophenyl)isoxazole (CAS 138716-46-8).[1][2] The position of the heteroatoms significantly affects hydrogen bonding capability and metabolic stability.
Physicochemical Profile
| Property | Value / Description |
| CAS Number | 2002657-55-6 |
| Molecular Formula | C₉H₅F₂NO |
| Molecular Weight | 181.14 g/mol |
| Predicted LogP | ~2.6 – 3.0 (Lipophilic) |
| Appearance | White to off-white crystalline solid |
| Primary Solvents | DMSO (Stock), Methanol (Analytical), Ethanol |
Solubility Profile: DMSO vs. Methanol[1][4]
A. Dimethyl Sulfoxide (DMSO) – The Primary Stock Solvent
Status: Recommended for Stock Solutions (10–50 mM) DMSO is the gold standard for preparing concentrated stock solutions of 5-(2,4-Difluorophenyl)oxazole for biological screening.[1][2] The polar aprotic nature of DMSO disrupts the crystal lattice of the aryl-oxazole effectively.[1]
-
Expected Solubility: > 20 mg/mL (> 100 mM).[2]
-
Mechanism: Dipole-dipole interactions between DMSO and the polarized oxazole ring.[1][2]
-
Risk Factor: Hygroscopicity. DMSO absorbs atmospheric water.[2][3] If water content exceeds 1-2%, the lipophilic oxazole may precipitate ("crash out") upon freeze-thaw cycles.[1][2]
B. Methanol (MeOH) – The Analytical Solvent
Status: Recommended for LC-MS/HPLC Dilutions Methanol is ideal for preparing working solutions for chromatography but is not recommended for long-term storage of high-concentration stocks due to volatility and lower solubility limits compared to DMSO.[1][2]
-
Expected Solubility: Moderate (1–10 mg/mL).[2]
-
Application: Use for diluting DMSO stocks prior to mass spectrometry to prevent column pressure issues associated with viscous DMSO plugs.[2]
Detailed Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution in DMSO
Objective: Create a stable, precipitation-free master stock for biological assays.
Materials:
-
Anhydrous DMSO (≥99.9%, stored over molecular sieves)[1]
-
Amber glass vial (borosilicate) or low-binding polypropylene tube[1][2]
Workflow:
-
Calculate: For 10 mg of compound (MW 181.14), required DMSO volume for 10 mM is 5.52 mL .[2]
-
Weigh: Tare the amber vial. Weigh the solid directly into the vial to avoid transfer losses.
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO.
-
Tip: Pipette slowly down the side of the vial to wash down adherent powder.
-
-
Dissolution:
-
QC Check: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates incomplete dissolution or impurities.[2]
Protocol B: Rapid Solubility Limit Test (Saturation Method)
Objective: Empirically determine if a specific concentration (e.g., 50 mM) is achievable.[1][2]
Figure 1: Step-wise saturation workflow to determine approximate solubility limits without using excessive compound.[1][2]
Handling & Storage Guidelines
The "Freeze-Thaw" Hazard
Lipophilic oxazoles in DMSO are prone to precipitation if moisture enters the vial.[1][2]
-
Storage: Store stocks at -20°C or -80°C.
-
Aliquot: Divide the master stock into single-use aliquots (e.g., 50 µL) to prevent repeated freeze-thaw cycles.
-
Thawing: Thaw completely at room temperature and vortex before use. If a precipitate is visible, warm to 37°C for 5 minutes and vortex.
Chemical Stability[1][2]
-
Acid Sensitivity: The oxazole ring can be protonated in strong acids, potentially altering solubility.[2] Maintain neutral pH in aqueous dilutions.[2]
-
Light: Store in amber vials to protect from potential photodegradation, although aryl-oxazoles are generally photostable.[1][2]
References & Grounding
-
ChemScene. (2023).[2] Product Data: 5-(2,4-Difluorophenyl)oxazole (CAS 2002657-55-6).[1][2][4] Retrieved from
-
BenchChem. (2025).[2][3][5] Application Note: Preparation of Stock Solutions in 100% DMSO. Retrieved from
-
National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for similar isomer 5-(2,4-Difluorophenyl)isoxazole. Retrieved from [1][2]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Standard reference for solubility protocols).
Sources
- 1. Buy N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide | 1021265-07-5 [smolecule.com]
- 2. 5-(2,4-Difluorophenyl)isoxazole | C9H5F2NO | CID 2774710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Harnessing 5-(2,4-Difluorophenyl)oxazole as a Versatile Suzuki Coupling Partner
Introduction: The Significance of Substituted Oxazoles in Modern Chemistry
The oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. The ability to selectively functionalize the oxazole core is paramount for the development of novel pharmaceuticals and advanced materials. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1][2] This guide provides a comprehensive overview and detailed protocols for utilizing 5-(2,4-Difluorophenyl)oxazole as a coupling partner in Suzuki reactions, a process of significant interest for the synthesis of complex molecular architectures.
The Challenge and Opportunity: Regioselectivity in Oxazole Functionalization
The oxazole ring possesses multiple carbon atoms (C2, C4, and C5) that can potentially participate in cross-coupling reactions. The key to successfully employing 5-(2,4-Difluorophenyl)oxazole as a coupling partner lies in understanding and controlling the regioselectivity of the reaction. For a 5-substituted oxazole, the C2 and C4 positions are available for functionalization. The inherent electronic properties of the oxazole ring make the C2 proton the most acidic, rendering it the most susceptible to deprotonation and subsequent C-H activation.[3][4] Alternatively, the oxazole ring can be halogenated to introduce a handle for a traditional Suzuki coupling.
This guide will present two primary strategies for the Suzuki coupling of 5-(2,4-Difluorophenyl)oxazole:
-
Direct C2-Arylation via C-H Activation: A modern, atom-economical approach that avoids the need for pre-functionalization of the oxazole ring.
-
Two-Step Halogenation and Suzuki Coupling: A classic and robust method that involves the initial regioselective halogenation of the oxazole followed by a standard Suzuki-Miyaura coupling.
Diagram: General Strategies for Arylation of 5-(2,4-Difluorophenyl)oxazole
Caption: Overview of the two primary synthetic routes for the arylation of 5-(2,4-Difluorophenyl)oxazole.
Protocol 1: Direct C2-Arylation of 5-(2,4-Difluorophenyl)oxazole via C-H Activation
This protocol leverages the inherent reactivity of the C2-H bond of the oxazole ring, offering a more streamlined and environmentally friendly approach by avoiding the synthesis of a halogenated intermediate.
Scientific Rationale
Direct C-H activation has emerged as a powerful tool in modern organic synthesis.[5] In the case of 5-substituted oxazoles, the C2 position is electronically activated and sterically accessible, making it the preferred site for palladium-catalyzed C-H activation.[1][3][4] The choice of ligand and base is crucial for achieving high regioselectivity and yield.
Experimental Workflow
Caption: Step-by-step workflow for the direct C2-arylation of 5-(2,4-Difluorophenyl)oxazole.
Detailed Protocol
Materials:
-
5-(2,4-Difluorophenyl)oxazole
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-(2,4-Difluorophenyl)oxazole (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add K₂CO₃ (2.0 mmol) and the degassed solvent (5 mL).
-
Reaction: Stir the mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Conditions for C2-Arylation
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene | 110 | 85 |
| 2 | 1-Iodo-4-cyanobenzene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane | 100 | 78 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Toluene | 120 | 72 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.
Protocol 2: Two-Step Halogenation and Suzuki Coupling
This approach provides a reliable alternative to direct C-H activation, particularly when regioselectivity is a concern or when milder coupling conditions are desired.
Scientific Rationale
The regioselectivity of electrophilic halogenation of the oxazole ring is influenced by the electronic and steric properties of the substituent at the C5 position.[6][7] While the C2 position is generally favored for halogenation, conditions can be optimized to favor halogenation at the C4 position.[6][7] The resulting halo-oxazole is then a suitable substrate for a standard Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Workflow for the two-step synthesis of arylated 5-(2,4-Difluorophenyl)oxazoles.
Detailed Protocol: Step 1 - Regioselective Bromination
Materials:
-
5-(2,4-Difluorophenyl)oxazole
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., acetonitrile or DMF)
Procedure:
-
Dissolution: Dissolve 5-(2,4-Difluorophenyl)oxazole (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask.
-
Reagent Addition: Add NBS (1.05 mmol) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude bromo-oxazole may be used directly in the next step or purified by column chromatography.
Detailed Protocol: Step 2 - Suzuki-Miyaura Coupling
Materials:
-
Bromo-5-(2,4-difluorophenyl)oxazole (from Step 1)
-
Arylboronic acid
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄) or a Pd(II) precatalyst with a ligand
-
Aqueous base solution (e.g., 2M Na₂CO₃ or K₃PO₄)
-
Solvent (e.g., toluene, dioxane, or a mixture with water)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the bromo-oxazole (1.0 mmol), arylboronic acid (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent and Base Addition: Add the degassed solvent (e.g., 5 mL of toluene) and the aqueous base (e.g., 2 mL of 2M Na₂CO₃).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring by TLC.
-
Workup: Cool the reaction, separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify the product by column chromatography.
Data Presentation: Suzuki Coupling of Halo-oxazoles
| Entry | Halo-oxazole | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-5-(2,4-difluorophenyl)oxazole | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 90 | 92 |
| 2 | 4-Bromo-5-(2,4-difluorophenyl)oxazole | 4-Tolylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane/H₂O | 100 | 88 |
| 3 | 2-Iodo-5-(2,4-difluorophenyl)oxazole | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 85 | 95 |
Note: Yields are hypothetical and for illustrative purposes. The synthesis of specific halo-isomers would require tailored halogenation conditions.
Mechanism: The Catalytic Cycle of Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-oxazole to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.
Conclusion
5-(2,4-Difluorophenyl)oxazole is a valuable building block for the synthesis of complex molecules. By understanding the principles of C-H activation and regioselective halogenation, researchers can effectively utilize this compound as a versatile partner in Suzuki-Miyaura cross-coupling reactions. The choice between direct C-H activation and a two-step halogenation-coupling sequence will depend on the specific synthetic goals, desired regioselectivity, and available resources. The protocols and insights provided in this guide offer a solid foundation for the successful application of these powerful synthetic methodologies.
References
-
Bellina, F., & Rossi, R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 187. [Link]
-
Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578–3581. [Link]
-
Greaney, M. F. (2008). Direct arylation of oxazoles at C2. A concise approach to consecutively linked oxazoles. Chemical Communications, (30), 3534-3536. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Reeder, M. D., et al. (2007). Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination. Organic Process Research & Development, 11(6), 1084–1092. [Link]
-
Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-catalyzed arylation of C–H bonds. Accounts of Chemical Research, 42(8), 1074-1086. [Link]
-
Vedejs, E., & Lu, Y. (1999). Regioselective Iodination of 5-Substituted Oxazoles at C4. The Journal of Organic Chemistry, 64(1), 101-104. [Link]
Sources
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 4. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles | Journal of Advances in Science and Technology [ignited.in]
Application Note: Microwave-Assisted Synthesis of 5-(2,4-Difluorophenyl)oxazole
This Application Note is designed as a definitive technical guide for the microwave-assisted synthesis of 5-(2,4-Difluorophenyl)oxazole . It deviates from standard templates to prioritize experimental logic, mechanistic depth, and reproducibility.
Executive Summary & Rationale
The oxazole moiety is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for amides and esters due to its hydrogen-bonding capacity and metabolic stability. Specifically, the 5-(2,4-difluorophenyl)oxazole scaffold is a high-value intermediate for designing non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, where the 2,4-difluoro substitution pattern often enhances metabolic stability and potency.
Traditional thermal synthesis (e.g., Robinson-Gabriel or classical Van Leusen) often requires prolonged reflux (4–12 hours), harsh dehydrating agents (
Mechanistic Insight: The Van Leusen Pathway
Understanding the mechanism is vital for troubleshooting. This reaction is a base-mediated [3+2] cycloaddition between an aldehyde and Tosylmethyl isocyanide (TosMIC) .[1][2][3][4][5][6]
Reaction Scheme
Reagents: 2,4-Difluorobenzaldehyde (1 ), TosMIC (2 ),
The reaction proceeds through four distinct phases:[7]
-
Deprotonation: The base abstracts the acidic
-proton of TosMIC. -
Nucleophilic Attack: The TosMIC carbanion attacks the aldehyde carbonyl.[8]
-
Cyclization: The resulting alkoxide attacks the isocyanide carbon, forming an oxazoline intermediate (5-substituted-4-tosyl-2-oxazoline).
-
Elimination: Spontaneous elimination of p-toluenesulfinic acid (TsOH) aromatizes the ring to the final oxazole.
Mechanistic Visualization
Caption: Step-wise mechanistic flow of the Van Leusen synthesis transforming aldehyde and TosMIC into the oxazole scaffold.
Materials & Equipment
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Purity Requirement | Role |
| 2,4-Difluorobenzaldehyde | 142.08 | 1.0 | >98% | Substrate |
| TosMIC | 195.24 | 1.1 | >98% | C-N-C Synthon |
| Potassium Phosphate ( | 212.27 | 2.0 | Anhydrous | Base |
| Isopropanol (IPA) | 60.10 | N/A | HPLC Grade | Solvent |
Equipment
-
Microwave Reactor: Monowave 300 (Anton Paar) or Initiator+ (Biotage).
-
Vessel: 10 mL or 30 mL borosilicate glass vial with crimp/screw cap (pressure rated to 20 bar).
-
Stirring: Magnetic stir bar (Teflon coated).
Experimental Protocol
Step 1: Reaction Setup
-
Charge the Vessel: In a 10 mL microwave vial, add:
-
2,4-Difluorobenzaldehyde (142 mg, 1.0 mmol)
-
TosMIC (215 mg, 1.1 mmol)
- (424 mg, 2.0 mmol)
-
-
Solvent Addition: Add 4.0 mL of Isopropanol (IPA).
-
Note: IPA is preferred over MeOH for microwave applications due to its higher boiling point and excellent coupling efficiency (loss tangent), allowing rapid heating without over-pressurization [1].
-
-
Sealing: Add a magnetic stir bar, cap the vial, and ensure the septum is intact.
Step 2: Microwave Irradiation
Program the reactor with the following parameters. The "Hold Time" is critical; the ramp time should be "As Fast As Possible" (AFAP).
| Parameter | Setting | Rationale |
| Temperature | 65 °C | Optimal for cyclization without degrading TosMIC [2]. |
| Time (Hold) | 8:00 min | Sufficient for >95% conversion based on kinetic studies. |
| Pressure Limit | 15 bar | Safety cutoff (typical operating pressure < 5 bar). |
| Power | Dynamic (Max 300W) | System modulates power to maintain 65 °C. |
| Stirring | High (600-800 rpm) | Essential for heterogeneous base ( |
Step 3: Workup & Purification
-
Cooling: Allow the vessel to cool to <40 °C (usually automated by the reactor).
-
Filtration: Filter the reaction mixture through a small pad of Celite to remove insoluble phosphate salts. Wash the pad with Ethyl Acetate (EtOAc, 10 mL).
-
Concentration: Evaporate the filtrate under reduced pressure.
-
Extraction (Optional if purity low): Dissolve residue in EtOAc (20 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over
.[8] -
Purification:
-
Preferred: Recrystallization from hot Ethanol/Water.
-
Alternative: Flash Column Chromatography (Silica gel, 10-20% EtOAc in Hexanes).
-
Target: Off-white to pale yellow solid.
-
Workflow Visualization
Caption: Operational workflow from reagent preparation to final validation.
Results & Validation (Self-Validating System)
To ensure the protocol was successful, compare your results against these benchmarks.
Quantitative Data
| Metric | Microwave Protocol (This Work) | Conventional Thermal (Reflux) |
| Reaction Time | 8 minutes | 4–6 hours |
| Yield | 92–96% | 75–85% |
| Solvent Volume | 4 mL | 20–50 mL |
| Purity (Crude) | >90% | ~70-80% (Side products common) |
Spectral Validation (Expected Data)
-
TLC:
(20% EtOAc/Hexane). The aldehyde spot ( ) should be absent. -
1H NMR (400 MHz,
):- 7.95 (s, 1H): H-2 of oxazole (Deshielded singlet, characteristic of C2-H).
- 7.45 (s, 1H): H-4 of oxazole (Singlet).
- 7.70 (m, 1H): Aromatic H-6' (part of 2,4-difluorophenyl).
- 6.90–7.05 (m, 2H): Aromatic H-3' and H-5' (Upfield due to F-shielding).
-
13C NMR: Look for the C-2 carbon at ~150 ppm and C-5 at ~145 ppm. The C-F carbons will appear as doublets (
Hz).
Troubleshooting & Safety
Common Pitfalls
-
Incomplete Conversion: If TLC shows starting aldehyde after 8 mins, extend time to 12 mins. Do not increase temperature >80 °C, as TosMIC decomposes rapidly at high heat.
-
Oxazoline Contamination: If the intermediate oxazoline (non-aromatic) is isolated, it indicates incomplete elimination of TsOH. Treat the crude with mild acid or prolong the microwave hold time to force elimination.
-
Pressure Errors: IPA absorbs microwaves well. Ensure the vessel volume fill is between 20% and 60% to prevent headspace over-pressurization.
Safety (MSDS Highlights)
-
TosMIC: While odorless (unlike other isocyanides), it is toxic if inhaled. Handle in a fume hood.
-
Microwave Vials: Inspect for micro-cracks before use. A vessel failure at 65 °C/IPA involves hot solvent projection.
References
-
Mukku, N., et al. (2020).[5][6] A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.[5] [2]
-
BenchChem. (2025).[1][8] The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies.
-
Van Leusen, A. M., et al. (1972).[4][6][9] Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazolines. Tetrahedron Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Van Leusen Oxazole Synthesis [organic-chemistry.org]
Application Note: Storage and Stability Protocols for Fluorinated Oxazole Intermediates
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic stability, handling guidelines, and experimental protocols for fluorinated oxazoles.
Introduction & Mechanistic Rationale
Fluorinated oxazoles are privileged scaffolds in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms or fluoroalkyl groups (e.g., trifluoromethyl, -CF₃) significantly modulates the physicochemical profile of the molecule. Fluorination enhances lipophilicity, improves cell membrane permeability, and increases metabolic stability by sterically and electronically shielding adjacent sites from cytochrome P450 (CYP)-mediated oxidative degradation[1].
However, while fluorinated substituents confer robustness to the molecule's periphery, the central five-membered oxazole heterocycle retains inherent electronic vulnerabilities. The oxazole ring possesses a partial diene character and highly specific reactive sites (particularly at the C2 and C5 positions)[2]. Understanding the causality behind oxazole degradation is critical for designing self-validating storage systems and handling protocols that prevent premature decomposition of valuable intermediates.
Degradation Pathways of Fluorinated Oxazoles
The stability of a fluorinated oxazole intermediate is heavily dependent on its substitution pattern and environmental exposure. The primary mechanisms of degradation include:
-
Hydrolytic Ring Cleavage (Acid/Base Sensitivity): Under hydrolytic conditions, the oxazole ring is susceptible to cleavage. Kinetic and theoretical microhydration models demonstrate that acid-promoted hydrolysis predominantly proceeds via an O-protonated pathway . Protonation at the carbonyl oxygen activates the C5 atom, facilitating nucleophilic attack by water. This results in the fission of the C5–O bond, leading to trans-ring-opening and the formation of α-acylamino ketones[3].
-
Oxidative Degradation: While fluorination protects against some metabolic oxidation, an unsubstituted C2 position remains a "soft spot." Exposure to strong oxidizing agents or reactive oxygen species (ROS) can lead to C2 oxidation, yielding 2-oxazolone derivatives[4].
-
Photochemical Rearrangement: Exposure to ultraviolet (UV) light can induce an intramolecular photocyclization. The oxazole ring absorbs UV radiation and undergoes a rearrangement into a highly reactive azirine intermediate, which subsequently fragments into smaller degradation products[5].
Fig 1. Primary mechanistic degradation pathways of fluorinated oxazole intermediates.
Storage Conditions & Stability Matrix
To mitigate hydrolytic, oxidative, and photolytic degradation, fluorinated oxazole intermediates must be stored under strictly controlled conditions. The following matrix summarizes the optimal storage parameters based on the physical state and intended storage duration.
| Storage Parameter | Short-Term (1-4 Weeks) | Long-Term (> 1 Month) | Mechanistic Rationale |
| Temperature | 2°C to 8°C | -20°C | Low temperatures reduce the kinetic rate of spontaneous thermal decomposition and ambient hydrolysis[2]. |
| Atmosphere | Argon or Nitrogen (Inert) | Argon (Strictly anhydrous) | Prevents atmospheric moisture from initiating C5-O bond fission and displaces oxygen to prevent C2 oxidation[3]. |
| Container | Amber glass vial | Amber glass vial, PTFE-lined cap | Blocks UV wavelengths, preventing the photochemical rearrangement into azirine intermediates[5]. |
| Solvent State | Aprotic solvents (e.g., THF, DCM) | Neat (Solid/Liquid) | Aqueous or protic solvents act as nucleophiles over time. Intermediates should be stored neat whenever possible. |
Experimental Protocol: Forced Degradation & Stability Testing
To establish a self-validating stability profile for a novel fluorinated oxazole intermediate, a forced degradation study aligned with ICH Q1A(R2) and Q1B guidelines must be performed. This protocol isolates the specific vulnerabilities of the synthesized compound.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of the fluorinated oxazole in an inert, LC-MS grade co-solvent (e.g., Acetonitrile).
-
Hydrolytic Stress (Acid/Base):
-
Acidic: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 40°C for 24 hours.
-
Basic: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 40°C for 24 hours.
-
Rationale: Identifies susceptibility to O-protonation and subsequent ring cleavage[3].
-
-
Oxidative Stress:
-
Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.
-
Rationale: Evaluates the stability of the C2 position against oxidative conversion to 2-oxazolone[4].
-
-
Photolytic Stress:
-
Place 2 mL of stock in a transparent quartz vial. Expose to a cool white fluorescent and near-UV light source (1.2 million lux hours and 200 watt hours/square meter).
-
Rationale: Induces potential azirine rearrangement[5].
-
-
Quenching & Analysis:
-
Neutralize the hydrolytic samples.
-
Analyze all aliquots via LC-TOF/MS (Liquid Chromatography-Time of Flight Mass Spectrometry) to quantify the remaining parent compound and identify the exact mass of fragmentation products.
-
Handling Highly Reactive Intermediates: Continuous Flow Protocol
Certain functionalized fluorinated oxazoles—specifically those bearing leaving groups at the 2-position, such as 2-(chloromethyl) or 2-(bromomethyl) oxazoles—are notoriously unstable. These intermediates readily decompose upon solvent evaporation or prolonged exposure to ambient conditions[6].
To circumvent isolation-induced degradation, Continuous Flow Microreactor Technology is employed. This allows the unstable intermediate to be generated and immediately consumed by a nucleophile in a closed, controlled system.
Fig 2. Continuous flow setup for handling unstable fluorinated oxazole intermediates.
Continuous Flow Methodology:
-
Stream A Preparation: Dissolve the unstable 2-(halomethyl) fluorinated oxazole precursor in anhydrous THF (0.5 M).
-
Stream B Preparation: Prepare an aqueous/organic mixture of the desired nucleophile (e.g., 1.5 M NaN₃ with N,N-Diisopropylethylamine)[6].
-
Reactor Setup: Connect Stream A and Stream B to a cross-mixer leading into a perfluoroalkoxy (PFA) coil reactor (e.g., 6 mL volume) maintained at 50°C.
-
Execution: Pump both streams simultaneously at a calibrated flow rate (e.g., 0.5 mL/min) to ensure a precise residence time.
-
Collection: Collect the output stream in a flask containing a quenching buffer. The highly reactive intermediate is trapped in situ, yielding a highly stable, functionalized fluorinated oxazole without ever exposing the vulnerable intermediate to isolation stresses.
References
-
Beilstein Journal of Organic Chemistry. Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Available at:[Link]
-
PubMed (NIH). Photocatalytic degradation of the fungicide Fenhexamid in aqueous TiO(2) suspensions: identification of intermediates products and reaction pathways. Available at:[Link]
-
The Journal of Physical Chemistry B (ACS). Theoretical Study of the Acid-Promoted Hydrolysis of Oxazolin-5-one: A Microhydration Model. Available at:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. Theoretical study of the acid-promoted hydrolysis of oxazolin-5-one: a microhydration model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-(2-fluoro-6-(trifluoromethyl)phenyl)oxazole | 2364585-23-7 | Benchchem [benchchem.com]
- 5. Photocatalytic degradation of the fungicide Fenhexamid in aqueous TiO(2) suspensions: identification of intermediates products and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Continuous multistep synthesis of 2-(azidomethyl)oxazoles [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-(2,4-Difluorophenyl)oxazole Synthesis
Welcome to the Technical Support Center for the synthesis of 5-(2,4-difluorophenyl)oxazole. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize reaction yields, troubleshoot synthetic bottlenecks, and understand the mechanistic causality behind the assembly of fluorinated oxazole pharmacophores.
Mechanistic Overview: The Van Leusen Pathway
The most efficient and regioselective route to 5-aryloxazoles is the [1]. This base-promoted[3+2] cycloaddition utilizes tosylmethyl isocyanide (TosMIC) and 2,4-difluorobenzaldehyde to construct the oxazole core in a single operational step[2].
The reaction is driven by the unique polyfunctional reactivity of TosMIC, which contains an acidic methylene group, an electrophilic isocyanide carbon, and a sulfinic acid leaving group[3]. Deprotonation of TosMIC generates a nucleophilic carbanion that attacks the highly electrophilic carbonyl carbon of 2,4-difluorobenzaldehyde. Subsequent 5-endo-dig cyclization yields an oxazoline intermediate. The final, yield-determining step is the base-promoted elimination of p-toluenesulfinic acid to aromatize the ring and yield the target 5-(2,4-difluorophenyl)oxazole[4].
Troubleshooting Guide & FAQs
Q1: My yield of 5-(2,4-Difluorophenyl)oxazole is consistently below 50%, and TLC shows a persistent, highly polar intermediate. How can I drive the reaction to completion? Causality & Solution: The persistent intermediate is likely the unaromatized oxazoline. The final step of the Van Leusen synthesis requires the elimination of p-toluenesulfinic acid[2]. If your base is too weak (e.g., triethylamine) or the solvent lacks the protic character needed to assist in proton shuttling, the elimination stalls. Action: Switch to Potassium Carbonate (K₂CO₃) in refluxing Methanol. Ensure you are using at least 2.0 equivalents of base to fully drive the elimination step. The protic nature of methanol stabilizes the transition state during the cleavage of the tosyl group.
Q2: I am observing a significant non-polar side product that co-elutes with my target oxazole. What is it, and how do I prevent it? Causality & Solution: This is typically a 4-tosyloxazole byproduct[5]. It forms when the TosMIC reagent is competitively consumed in a side reaction, a process exacerbated by adding the base too rapidly or running the initial nucleophilic addition at elevated temperatures. Action: Add the 2,4-difluorobenzaldehyde and TosMIC to the solvent first, cool the system to 0 °C, and add the base portion-wise. Allow the initial aldol-type addition to occur at lower temperatures before heating to reflux for the final aromatization.
Q3: Post-reaction workup leaves a sticky residue that smells strongly of sulfur. How do I efficiently remove this without losing my product? Causality & Solution: The residue is p-toluenesulfinic acid, the cleaved leaving group from the TosMIC reagent[3]. Because it is a moderately strong acid, it can be selectively removed via an alkaline aqueous workup[5]. Action: Dilute the crude concentrated mixture in Ethyl Acetate and wash vigorously with saturated aqueous Sodium Bicarbonate (NaHCO₃). The mild base deprotonates the sulfinic acid, rendering it highly water-soluble and easily partitioned into the aqueous layer, leaving the neutral oxazole in the organic phase.
Q4: Does the highly electron-withdrawing 2,4-difluorophenyl group affect the reaction rate compared to an unsubstituted benzaldehyde? Causality & Solution: Yes. The fluorine atoms exert a strong inductive electron-withdrawing effect, making the carbonyl carbon of 2,4-difluorobenzaldehyde highly electrophilic[2]. This accelerates the initial nucleophilic attack by the deprotonated TosMIC. However, it also makes the aldehyde more susceptible to base-catalyzed degradation (e.g., Cannizzaro-type reactions) if left in the presence of strong bases without TosMIC. Action: Ensure TosMIC is present in a slight stoichiometric excess (1.1 - 1.2 eq) and strictly avoid pre-mixing the aldehyde with the base before TosMIC is fully dissolved in the system.
Reaction Optimization Data
The following table summarizes the causal relationship between reaction conditions and the isolated yield of 5-(2,4-difluorophenyl)oxazole, demonstrating why specific parameters are chosen for the validated protocol.
| Base (Eq) | Solvent | Temp | Time | Yield (%) | Observation / Mechanistic Causality |
| Et₃N (2.0) | THF | Reflux | 12 h | 35% | Weak base leads to incomplete deprotonation; reaction stalls at the oxazoline intermediate. |
| NaH (1.5) | DMF | 0 °C to RT | 4 h | 45% | Overly strong base causes side reactions and partial degradation of the highly electrophilic aldehyde. |
| K₂CO₃ (2.0) | MeOH | Reflux (65 °C) | 4 h | 88% | Optimal pKa balance; protic solvent facilitates proton transfer during the elimination step. |
| K₃PO₄ (2.0) | i-PrOH | Microwave (100 °C) | 15 min | 92% | Microwave heating accelerates cycloaddition; K₃PO₄ provides excellent driving force for elimination. |
Validated Experimental Protocol
This protocol is engineered as a self-validating system. In-process controls (TLC) and targeted workup steps ensure that unreacted starting materials and known byproducts are systematically eliminated.
Objective: Synthesize 5-(2,4-Difluorophenyl)oxazole (>85% yield, >98% purity).
Reagents:
-
2,4-Difluorobenzaldehyde (1.0 eq, 10.0 mmol, 1.42 g)
-
TosMIC (Tosylmethyl isocyanide) (1.2 eq, 12.0 mmol, 2.34 g)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq, 20.0 mmol, 2.76 g)
-
Methanol (MeOH), anhydrous (40 mL)
Step-by-Step Methodology:
-
System Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluorobenzaldehyde and TosMIC in 40 mL of anhydrous methanol under an inert nitrogen atmosphere.
-
Controlled Deprotonation: Cool the mixture to 0 °C using an ice bath. Slowly add anhydrous K₂CO₃ in small portions over 10 minutes. Causality: Portion-wise addition prevents localized exothermic spikes, suppressing the formation of the 4-tosyloxazole side product.
-
Cycloaddition & Elimination: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to reflux (approx. 65 °C) for 4 hours.
-
In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1, UV visualization at 254 nm). The reaction is complete when the aldehyde spot disappears and the intermediate oxazoline spot fully converts to the higher-Rf oxazole product.
-
Quenching & Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol. Suspend the resulting residue in 50 mL of Ethyl Acetate and 30 mL of distilled water.
-
Targeted Byproduct Removal: Separate the layers. Wash the organic layer twice with 30 mL of saturated aqueous NaHCO₃. Causality: This specifically deprotonates and extracts the p-toluenesulfinic acid byproduct into the aqueous waste. Follow with a 30 mL brine wash.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 5-(2,4-Difluorophenyl)oxazole as a pale yellow solid.
Pathway Visualization
Mechanism of the Van Leusen synthesis of 5-(2,4-difluorophenyl)oxazole.
References
-
Title: Van Leusen reaction Source: Wikipedia URL: [Link]
-
Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: Molecules (MDPI) / PubMed Central URL: [Link]
-
Title: Van Leusen Oxazole Synthesis Source: Organic Chemistry Portal URL: [Link]
Sources
Minimizing side reactions in TosMIC oxazole synthesis
Topic: Minimizing Side Reactions in Van Leusen Oxazole Synthesis
Status: Operational | Lead Scientist: Dr. A. Vance | Ticket Type: Advanced Troubleshooting
Introduction
Welcome to the Technical Support Center for Isocyanide Chemistry. You are likely here because your Van Leusen oxazole synthesis—typically a robust reaction—is failing.[1]
The reaction between TosMIC (Toluenesulfonylmethyl isocyanide) and an aldehyde is a cornerstone of heterocyclic chemistry. However, the dual nature of TosMIC (acting as both a nucleophile and a leaving group carrier) creates a "Goldilocks" zone for reaction conditions. Deviate slightly, and you encounter the three "Horsemen" of this chemistry: Aldol Condensation , TosMIC Dimerization , or Imidazole Contamination .
This guide bypasses the textbook basics and addresses the specific failure modes experienced in drug discovery workflows.
Module 1: Critical Reagent Quality Control
Before blaming the substrate, validate the system. 90% of "failed" reactions in our database stem from degraded TosMIC.
The "Dead Reagent" Check
TosMIC is hygroscopic and thermally unstable over time. Decomposition leads to the formation of N-(tosylmethyl)formamide, which is inactive in oxazole synthesis and can inhibit the base.
| Symptom | Diagnostic | Solution |
| Brown/Yellow Solid | Visual inspection. Pure TosMIC is a white/off-white crystalline solid. | Recrystallize: Dissolve in minimal hot Ethanol, add warm water until turbid, cool slowly. |
| Smell of Acetic Acid | Olfactory check. TosMIC should be odorless or have a faint sulfonyl smell. | Discard: Hydrolysis has occurred; recrystallization will not recover sufficient yield. |
| IR Shift | FTIR Analysis. | Verify: Look for the sharp isocyanide stretch at ~2150 cm⁻¹ . If weak or absent, the reagent is dead. |
Module 2: Mechanistic Troubleshooting
Understanding the competition between the desired pathway and side reactions is the only way to optimize yield.
The Mechanism & Failure Points
The reaction relies on the specific acidity of the
Visualizing the Pathways
The following diagram maps the "Happy Path" (Green) against the critical "Failure Modes" (Red).
Caption: Figure 1. Mechanistic divergence in Van Leusen synthesis. Green path indicates desired oxazole formation; red paths indicate common side reactions.
Troubleshooting FAQ
Q1: My yield is low (<30%) and I see a complex mixture. The aldehyde is aliphatic.
-
Diagnosis: Aldol Condensation .[4] Aliphatic aldehydes are enolizable. Strong bases (like
-BuOK) or even at high temps can cause the aldehyde to react with itself before TosMIC attacks. -
Fix: Switch to a milder base system or "reverse addition."
-
Protocol: Use
in Methanol at room temperature. Do not heat until the aldehyde is consumed (monitored by TLC). Only then reflux to drive elimination.
-
Q2: I isolated a product that looks like a dimer of TosMIC.
-
Diagnosis: 4-Tosyloxazole Formation .[5] This occurs when the TosMIC anion reacts with another molecule of TosMIC instead of the aldehyde.
-
Fix: Adjust Stoichiometry and Order of Addition.
-
Protocol: Ensure the aldehyde is in slight excess (1.1 equiv). Add the base slowly to the mixture of Aldehyde+TosMIC to keep the concentration of free TosMIC anion low relative to the aldehyde.
-
Q3: I see a spot just below my product on TLC that won't convert.
-
Diagnosis: Stalled Elimination . You have formed the trans-4,5-dihydrooxazole (oxazoline) intermediate, but it hasn't eliminated the sulfinic acid group (
). -
Fix: Thermal driving force.
-
Protocol: The elimination step is stereoelectronically demanding. If refluxing in MeOH (65°C) isn't enough, switch to DME (Dimethoxyethane) or Toluene and reflux (85-110°C).
-
Q4: I am getting an Imidazole instead of an Oxazole.
-
Diagnosis: Ammonia Contamination . The Van Leusen Imidazole synthesis uses aldimines (Aldehyde + Amine).[3][6] If your reaction contains ammonium sources (e.g., from degraded reagents or contaminated glassware), the nitrogen will incorporate.
-
Fix: Use fresh reagents and ensure glassware is free of ammonium hydroxide residues.
Module 3: Experimental Protocols
Protocol A: The "Standard" (Non-Enolizable / Aromatic Aldehydes)
Best for: Benzaldehyde derivatives, heterocyclic aldehydes.
-
Dissolve: Aldehyde (1.0 mmol) and TosMIC (1.1 mmol) in Methanol (5 mL) .
-
Base: Add
(1.1 mmol) in one portion. -
Stir: Reflux (65°C) for 2–4 hours.
-
Workup: Remove solvent in vacuo. Resuspend in water/EtOAc.[2] Wash organic layer with brine.[2][7]
-
Purification: Recrystallization (often sufficient) or Flash Chromatography (Hex/EtOAc).
Protocol B: The "Difficult" Substrate (Enolizable / Sterically Hindered)
Best for: Aliphatic aldehydes, ketones, or substrates sensitive to methoxide attack.
-
Dissolve: Aldehyde (1.0 mmol) and TosMIC (1.2 mmol) in DME (Dimethoxyethane) or THF (5 mL).
-
Base: Cool to 0°C. Add
-BuOK (1.2 mmol) slowly. -
Stir: Allow to warm to RT (1 hr), then Reflux (2 hr).
-
Note: The non-protic solvent prevents the formation of 4-alkoxy-2-oxazoline side products.
-
-
Workup: Standard aqueous workup.
Decision Tree: Selecting the Right Condition
Caption: Figure 2. Decision matrix for selecting reaction conditions based on substrate properties.
References
-
Van Leusen, A. M., et al. (1972).[8][9] Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon, oxygen double bonds. Synthesis of oxazoles. Tetrahedron Letters.[1]
-
Sisko, J., et al. (2000).[3] An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. Journal of Organic Chemistry.
-
BenchChem Technical Support. (2025). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis.
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis: Mechanism and Recent Literature.
-
Wu, B., et al. (2009).[8] One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett.[1][10]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 4. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Optimization of Reaction Temperature for Oxazole Ring Closure
Welcome to the Technical Support Center dedicated to the critical parameter of reaction temperature in oxazole ring closure. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature optimization, troubleshoot common issues, and enhance the efficiency and yield of your oxazole syntheses.
The Pivotal Role of Temperature in Oxazole Synthesis
The temperature of a reaction is a crucial factor that governs not only the rate of reaction but also the product distribution. In oxazole synthesis, temperature control is paramount for several reasons:
-
Reaction Rate: Many oxazole ring closure reactions, such as the Robinson-Gabriel and Fischer syntheses, require heating to overcome the activation energy barrier for cyclization and dehydration.[1][2][3]
-
Selectivity: Temperature can dictate the regioselectivity and chemoselectivity of a reaction. Lowering the temperature may favor the formation of a kinetic product over a thermodynamic one, thus minimizing side reactions.[1]
-
Reagent and Product Stability: Excessive heat can lead to the decomposition of starting materials, reagents (like TosMIC in the van Leusen synthesis), or the desired oxazole product, resulting in lower yields and the formation of tar.[4][5]
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Low or No Product Yield
Question 1: I am not getting any product, or the yield is very low. Could the reaction temperature be the issue?
Answer: Yes, an incorrect reaction temperature is a common reason for low or no product formation.[1] Here's a systematic approach to troubleshoot this:
-
Insufficient Heat: Many oxazole syntheses require a specific temperature to proceed at a reasonable rate. If you are running the reaction at room temperature, it might be necessary to apply heat. For instance, in some copper-catalyzed syntheses, 60°C was found to be optimal.[1] In a copper(II) triflate-catalyzed reaction of α-diazoketones with amides, the reaction is heated from room temperature to 80°C.[6]
-
Excessive Heat: Conversely, too high a temperature can lead to the degradation of your starting materials or the final product.[4] If you observe charring or the formation of insoluble materials, consider lowering the temperature.
-
Systematic Optimization: The best approach is to perform a systematic study of the reaction temperature. You can set up several small-scale reactions at different temperatures (e.g., in 10-20°C increments) to identify the optimal range for your specific substrate.
Question 2: My reaction is very slow and incomplete, even after prolonged reaction times. Should I just increase the temperature?
Answer: While increasing the temperature can accelerate a slow reaction, it should be done cautiously.[7] An incomplete reaction might also be due to an insufficient dehydrating agent in syntheses like the Robinson-Gabriel method.[4]
-
Gradual Temperature Increase: If you decide to increase the temperature, do so incrementally while monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This will help you find a balance between an acceptable reaction rate and the onset of decomposition.
-
Consider Microwave Synthesis: Microwave irradiation can dramatically reduce reaction times by efficiently heating the reaction mixture.[4] For example, a microwave-assisted van Leusen synthesis can yield excellent results in as little as 8 minutes at 65°C.[2]
Formation of Multiple Products and Side Reactions
Question 3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I improve the selectivity by optimizing the temperature?
Answer: The formation of multiple products is a clear indication that side reactions are competing with your desired transformation. Temperature plays a critical role in controlling this.[1]
-
Lowering the Temperature: Side reactions often have a higher activation energy than the desired reaction. Therefore, lowering the temperature can significantly suppress the formation of byproducts and favor the kinetic product.[1]
-
Solvent and Catalyst Systems: Keep in mind that temperature is just one variable. The choice of solvent and catalyst can also profoundly influence selectivity. For instance, in palladium-catalyzed C-5 arylation of oxazoles, polar solvents like DMF give higher yields.[1]
A decision tree for troubleshooting common synthesis issues is presented below:
Caption: A workflow for systematic temperature optimization.
Data Summary: Temperature in Various Oxazole Syntheses
The optimal temperature can vary significantly depending on the chosen synthetic route.
| Synthesis Method | Typical Reagents/Conditions | Typical Temperature (°C) | Reported Yield (%) | Reference |
| Robinson-Gabriel | α-Acylamino ketones, H₂SO₄, PCl₅, POCl₃ | High | Low | [6] |
| α-Acylamino ketones, Polyphosphoric acid | High | 50-60 | [3][6] | |
| β-keto amides, H₂SO₄ | 60 | 72 | [8] | |
| 2-acylamino-ketone, H₂SO₄ in acetic anhydride | 90-100 | Not specified | [4] | |
| Fischer Oxazole | Cyanohydrins and Aldehydes, Anhydrous HCl in dry ether | Mild | Moderate | [6] |
| Van Leusen | Aldehydes and TosMIC, Base (e.g., K₂CO₃) in alcohol | Reflux | Moderate | [6] |
| Aldehydes and TosMIC, K₃PO₄, Microwave | 60 | 94 (oxazoline) | [9] | |
| Modern Methods | ||||
| Carboxylic Acids & Isocyanoacetates | DMAP-Tf, DMAP in DCM | 40 | 70-97 | [6][10] |
| α-diazoketones & amides | Cu(OTf)₂ in DCE | 25 to 80 | up to 87 | [6] |
References
-
Li, G., et al. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Organic Letters, 23(15), 5886-5891. Retrieved from [Link]
-
Kumar, R., et al. (2021). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences, 83(1), 2-17. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Cook–Heilbron thiazole synthesis. Retrieved from [Link]
-
Kumar, R., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(1), 2-17. Retrieved from [Link]
-
Ramanathan, C. R., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28283–28294. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Robinson–Gabriel synthesis. Retrieved from [Link]
-
Santra, S., et al. (2013). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Beilstein Journal of Organic Chemistry, 9, 1341–1346. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectra of 5-(2,4-Difluorophenyl)oxazole
This guide provides an in-depth analysis and expert-predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5-(2,4-Difluorophenyl)oxazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data presentation. It delves into the structural rationale behind the expected spectral features, compares them with relevant analogs, and provides a robust experimental protocol for empirical verification.
Introduction: The Structural Significance of Substituted Oxazoles
Oxazoles are a class of five-membered heterocyclic compounds that form the core of numerous biologically active molecules and pharmaceuticals.[1][2][3] Their unique electronic and structural properties make them valuable scaffolds in medicinal chemistry. The specific compound of interest, 5-(2,4-Difluorophenyl)oxazole, combines the oxazole ring with a difluorinated phenyl group, a common substitution pattern used to modulate pharmacokinetic and pharmacodynamic properties. Accurate structural elucidation is the bedrock of chemical synthesis and drug discovery, and NMR spectroscopy remains the most powerful tool for this purpose. This guide will provide a detailed predictive analysis of its ¹H and ¹³C NMR spectra, grounded in established spectroscopic principles.
Section 1: Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is dictated by the electronic environment of each proton. In 5-(2,4-Difluorophenyl)oxazole, we can analyze the signals from two distinct regions: the oxazole ring and the difluorophenyl ring.
Molecular Structure and Proton Numbering
To facilitate discussion, the following numbering scheme will be used:
Caption: Molecular structure of 5-(2,4-Difluorophenyl)oxazole with proton numbering.
Predicted Chemical Shifts and Coupling Constants
The following table summarizes the predicted ¹H NMR data in a standard NMR solvent like CDCl₃. Solvent choice can significantly influence chemical shifts, particularly for protons near heteroatoms.[4][5][6]
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Rationale |
| H2 | 7.9 - 8.1 | Singlet (s) | - | 1H | The H2 proton of an oxazole ring is typically the most downfield due to the inductive effect of the adjacent oxygen and nitrogen atoms.[1][7] |
| H4 | 7.2 - 7.4 | Singlet (s) | - | 1H | The H4 proton is generally upfield relative to H2. Its chemical shift is influenced by the adjacent C5 substituent. |
| H6' | 7.8 - 8.0 | Triplet of doublets (td) | JH6'-H5' ≈ 8.8, JH6'-F2' ≈ 6.5 | 1H | This proton is ortho to the oxazole ring and meta to the C4'-F, resulting in a downfield shift. It exhibits coupling to H5' and a longer-range coupling to the fluorine at C2'. |
| H5' | 6.9 - 7.1 | Triplet of doublets (td) | JH5'-H6' ≈ 8.8, JH5'-F4' ≈ 8.8, JH5'-H3' ≈ 2.5 | 1H | This proton is ortho to the C4'-F and meta to the C2'-F. It will be split by H6', H3', and the fluorine at C4'. |
| H3' | 6.8 - 7.0 | Doublet of doublets (dd) | JH3'-F2' ≈ 9.0, JH3'-H5' ≈ 2.5 | 1H | This proton is ortho to the C2'-F and will show a large ortho H-F coupling. It will also show a smaller meta coupling to H5'. |
Section 2: Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide critical information on the carbon skeleton, with the carbon-fluorine couplings serving as a definitive diagnostic tool.
Molecular Structure and Carbon Numbering
Caption: Molecular structure of 5-(2,4-Difluorophenyl)oxazole with carbon numbering.
Predicted Chemical Shifts and C-F Couplings
The presence of fluorine atoms will cause characteristic splitting of the carbon signals. The magnitude of the ¹JCF coupling is typically very large (240-260 Hz), while ²JCF and ³JCF are smaller but still diagnostic.
| Carbon Label | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) | Rationale |
| C2 | 150 - 152 | Singlet (s) | - | The C2 carbon in oxazoles is highly deshielded due to its position between two heteroatoms.[8] |
| C5 | 148 - 150 | Singlet (s) | - | The C5 carbon, being substituted and adjacent to oxygen, appears downfield. |
| C4 | 120 - 123 | Singlet (s) | - | This methine carbon of the oxazole ring is typically the most upfield of the ring carbons. |
| C4' | 162 - 165 | Doublet of doublets (dd) | ¹JC4'-F4' ≈ 250, ²JC4'-F2' ≈ 12 | This carbon is directly attached to fluorine, resulting in a very large one-bond coupling and a smaller two-bond coupling to the other fluorine. |
| C2' | 159 - 162 | Doublet of doublets (dd) | ¹JC2'-F2' ≈ 250, ²JC2'-F4' ≈ 12 | Similar to C4', this carbon shows a large one-bond coupling to its attached fluorine and a smaller two-bond coupling to the fluorine at C4'. |
| C6' | 131 - 133 | Doublet (d) | ³JC6'-F2' ≈ 5 | This carbon shows a three-bond coupling to the fluorine at C2'. |
| C1' | 115 - 118 | Doublet of doublets (dd) | ²JC1'-F2' ≈ 20, ⁴JC1'-F4' ≈ 4 | This ipso-carbon is coupled to both fluorine atoms. |
| C3' | 111 - 113 | Doublet (d) | ²JC3'-F2' ≈ 22 | This carbon is two bonds away from the fluorine at C2' and will exhibit a corresponding coupling. |
| C5' | 104 - 106 | Doublet (d) | ²JC5'-F4' ≈ 25 | This carbon is positioned between two fluorine atoms (ortho to one, meta to the other), resulting in a significant upfield shift and a large two-bond coupling to the C4'-F. |
Section 3: Comparison with Alternative Analytical Techniques
While NMR is unparalleled for complete structural elucidation, other techniques can provide complementary information or serve as faster screening methods.
| Technique | Advantages for this Molecule | Disadvantages |
| Mass Spectrometry (MS) | Provides highly accurate molecular weight and elemental composition (HRMS). Fragmentation patterns can offer structural clues. | Does not provide information on atom connectivity or stereochemistry. Isomer differentiation can be difficult. |
| Infrared (IR) Spectroscopy | Quickly confirms the presence of key functional groups (C=N, C-O, C-F, aromatic C-H). | Provides limited information on the overall carbon skeleton. Spectrum can be complex in the fingerprint region. |
| X-ray Crystallography | Provides the absolute, unambiguous 3D structure of the molecule in the solid state. | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation relevant to NMR. |
Section 4: Recommended Experimental Protocol for NMR Analysis
To empirically validate the predicted spectra and unambiguously assign all signals, a series of 1D and 2D NMR experiments are required. This protocol is designed to be a self-validating system.
Step 1: Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a good starting point. For studying solvent effects or improving signal dispersion, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used.[9]
-
Concentration: Dissolve 5-10 mg of 5-(2,4-Difluorophenyl)oxazole in approximately 0.6 mL of the chosen deuterated solvent.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
Step 2: NMR Data Acquisition
The following workflow outlines the recommended experiments on a 400 MHz or higher spectrometer.
Caption: Recommended workflow for the complete NMR analysis of the target compound.
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and integrations.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbons and observe the crucial C-F couplings.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (e.g., H5' with H6' and H3'). This is essential for tracing the connectivity within the difluorophenyl ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It definitively links the assigned proton signals to their corresponding carbon signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is the key to connecting the fragments, for example, by showing a correlation from H6' to the C5 carbon of the oxazole ring, confirming the link between the two ring systems.
By systematically applying this workflow, a researcher can move from unassigned spectra to a fully confirmed molecular structure with a high degree of confidence.
References
- Turchi, I. J. (Ed.). (1986). Oxazoles (Vol. 45). John Wiley & Sons.
- Barreca, M. L., et al. (2008). Synthesis of Substituted Oxazoles from N-Acyl-β-hydroxyamino Acid Derivatives. European Journal of Organic Chemistry, 2008(27), 4676–4683.
- da Silva, J. P., et al. (2005). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O NMR Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 16(3b).
- Srivastava, R. M., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-223.
- Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Basrah Journal of Science, 40(2), 276-288.
- Geraldes, C. F. G. C. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Reddy, A. B., Hymavathi, R. V., & Swamy, G. N. (2013). A new class of multi-substituted oxazole derivatives: Synthesis and antimicrobial activity. Journal of Chemical Sciences, 125(3), 495–509.
- Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry, 2023.
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0231661). Retrieved from [Link]
- Li, X., et al. (2012). N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(11).
- Younesi-Melerdi, S., et al. (2017). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives.
-
ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]
- Reddy, A. B., et al. (2014). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. Medicinal Chemistry Research, 23(8), 3688–3701.
- Kumar, B. S., et al. (2015). Synthesis of 2,4,5-trisubstituted oxazoles through tin(IV) chloride-mediated reaction of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates with nitriles. RSC Advances, 5(1), 491-495.
- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
- Gauthier, D. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
- Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28.
-
SpectraBase. (n.d.). Oxazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Xie, H., Yuan, D., & Ding, M.-W. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. The Journal of Organic Chemistry, 77(6), 2954–2958.
-
ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. Retrieved from [Link]
Sources
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. jddtonline.info [jddtonline.info]
- 3. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane [organic-chemistry.org]
- 4. unn.edu.ng [unn.edu.ng]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Oxazole(288-42-6) 1H NMR spectrum [chemicalbook.com]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
Comprehensive Comparison Guide: 5-(2,4-Difluorophenyl)oxazole Derivatives vs. Leflunomide Activity
Executive Summary
For decades, Leflunomide has served as a cornerstone disease-modifying antirheumatic drug (DMARD)[1]. Its efficacy relies heavily on its active metabolite, teriflunomide, which acts as a potent inhibitor of dihydroorotate dehydrogenase (DHODH)—a critical enzyme in de novo pyrimidine synthesis[2]. However, this mechanism is inherently linked to severe immunosuppressive toxicity.
Recent drug development efforts have focused on decoupling anti-inflammatory benefits from pyrimidine depletion. The substitution of the 4-trifluoromethylphenyl group in leflunomide with a 2,4-difluorophenyl moiety yields 5-(2,4-Difluorophenyl)oxazole/isoxazole analogs (such as UTL-5b). These novel analogs exhibit a profound mechanistic shift: they completely lose DHODH inhibitory activity but demonstrate superior inhibition of Nitric Oxide (NO) production and targeted suppression of inflammatory genes[3]. This guide provides an in-depth, objective comparison of their structural causality, biological activity, and experimental validation.
Structural & Mechanistic Divergence
To understand the divergent activity profiles of these two compounds, we must examine the causality driven by their molecular geometry.
-
Leflunomide (DHODH-Dependent): Upon in vivo administration, leflunomide undergoes rapid ring-opening to form teriflunomide[1]. This active metabolite adopts a highly specific planar conformation. The cis relationship between the heterocyclic ring and the aromatic ring allows the enolic hydroxyl and amide groups to form a critical hydrogen-bonding network with Tyr356 and Arg136 at the polar sub-site 2 of the hDHODH binding pocket[2]. This binding halts pyrimidine synthesis, leading to T-cell arrest.
-
5-(2,4-Difluorophenyl)oxazole Analogs (DHODH-Independent): The introduction of the 2,4-difluorophenyl group creates significant steric interference. Spectroscopic and conformational analyses reveal that this substitution forces a trans relationship between the oxazole/isoxazole ring and the aromatic ring, drastically altering the dihedral angle[4]. Because of this steric mismatch, the molecule can no longer access or bind to the polar sub-site 2 of hDHODH[3].
-
Alternative Pathway Activation: Despite lacking DHODH affinity, these difluorophenyl analogs act as potent anti-inflammatory agents by suppressing the expression of JAK3, MAP3K2, and LITAF genes, which subsequently downregulates Lipopolysaccharide (LPS)-induced TNF-α and NO production[3].
Fig 1. Divergent pharmacological pathways of Leflunomide vs. 5-(2,4-Difluorophenyl)oxazole analogs.
Quantitative Activity Comparison
The structural modifications directly translate to distinct phenotypic outcomes in in vitro models. The table below synthesizes the comparative performance of both molecular scaffolds.
| Parameter | Leflunomide (via Teriflunomide) | 5-(2,4-Difluorophenyl)oxazole (e.g., UTL-5b) |
| Primary Target | DHODH (Dihydroorotate Dehydrogenase) | JAK3, MAP3K2, LITAF genes |
| hDHODH Inhibition | Potent (IC50 in low nM range) | Inactive (Fails to bind) |
| NO Production Inhibition | Moderate | Superior |
| Structural Conformation | Cis relation (heterocycle & aromatic ring) | Trans relation (steric twist) |
| Immunosuppressive Toxicity | High (Due to systemic pyrimidine depletion) | Low (DHODH-independent mechanism) |
Experimental Methodologies
To objectively validate the divergent activities of these compounds, researchers must employ a dual-assay system that isolates enzymatic inhibition from cellular anti-inflammatory responses.
Protocol A: In Vitro hDHODH Enzymatic Assay
Purpose: To confirm the presence or absence of direct target engagement with DHODH. Causality & Self-Validation: This assay utilizes 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. As DHODH oxidizes dihydroorotate to orotate, electrons transfer to ubiquinone and subsequently to DCIP. The reduction of DCIP causes a measurable loss of absorbance at 600 nm. This creates a self-validating kinetic loop: signal decay is directly proportional to active enzyme concentration. If a compound (like teriflunomide) inhibits the enzyme, the decay halts.
-
Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl, and 1 mM KCN.
-
Add recombinant human DHODH (10 nM final concentration), 1 mM dihydroorotate (DHO), and 0.1 mM ubiquinone (CoQ10).
-
Introduce the test compounds (Leflunomide/Teriflunomide vs. 5-(2,4-Difluorophenyl)oxazole) at varying concentrations (0.1 nM to 100 µM).
-
Add 0.05 mM DCIP to initiate the reaction.
-
Monitor the decrease in absorbance at 600 nm over 10 minutes using a microplate reader. Calculate IC50 based on the initial velocity of DCIP reduction.
Protocol B: Cell-Based Nitric Oxide (NO) Inhibition Assay
Purpose: To quantify DHODH-independent anti-inflammatory efficacy. Causality & Self-Validation: RAW 264.7 murine macrophages express high levels of inducible nitric oxide synthase (iNOS) upon LPS stimulation. By utilizing the Griess reaction to measure nitrite (a stable breakdown product of NO), this assay isolates the downstream anti-inflammatory effects driven by gene suppression (e.g., JAK3/LITAF) without requiring pyrimidine depletion.
-
Seed RAW 264.7 macrophages in a 96-well plate at
cells/well and incubate overnight at 37°C. -
Pre-treat the cells with test compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) to induce inflammatory pathways.
-
Incubate for 24 hours.
-
Transfer 50 µL of the cell culture supernatant to a new plate and add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Measure absorbance at 540 nm. Compare the signal against a sodium nitrite standard curve to quantify NO inhibition.
Fig 2. Parallel in vitro screening workflow for DHODH enzymatic activity and cellular NO production.
References
1.[1] Processes for making- and a new crystalline form of- leflunomide. Google Patents. URL: 2.[2] Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention. Journal of Medicinal Chemistry (ACS Publications). URL: [Link] 3.[3] A Novel Leflunomide Analog, UTL-5b (GBL-5b), Suppresses JAK3, MAP3K2, and LITAF Genes. American Journal of Biomedical Sciences (ResearchGate). URL: [Link] 4.[4] Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. Molecules (MDPI / ResearchGate). URL: [Link]
Sources
A Senior Application Scientist's Guide to the Verification of the Melting Point Range of 5-(2,4-Difluorophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the physical properties of a compound serve as the cornerstone of its identity and purity. Among these, the melting point range is a critical quality attribute. This guide provides an in-depth analysis of the experimental verification of the melting point for 5-(2,4-Difluorophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical underpinnings of melting point depression, present a rigorous experimental protocol for its determination, compare it with a structurally related compound, and discuss the potential influence of synthetic impurities on this fundamental physical constant.
The Significance of Melting Point in Compound Characterization
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. However, in a laboratory setting, this is more accurately observed as a melting point range. A narrow melting range is indicative of high purity, while a broad and depressed melting range typically suggests the presence of impurities. This phenomenon, known as melting point depression, is a colligative property, meaning it depends on the concentration of solute particles (impurities) and not on their specific identity.
For a compound like 5-(2,4-Difluorophenyl)oxazole, which may be a key intermediate in a drug discovery pipeline, verifying its melting point range is not merely a procedural step but a crucial quality control measure. It provides a rapid and cost-effective assessment of purity and can signal the need for further purification steps.
Experimental Verification of Melting Point
The following protocol outlines the determination of the melting point range for 5-(2,4-Difluorophenyl)oxazole using the capillary method, in accordance with the standards set forth by the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[1][2][3][4]
Experimental Protocol: Capillary Melting Point Determination
Objective: To accurately determine the melting point range of a sample of 5-(2,4-Difluorophenyl)oxazole and compare it to a reference compound, 2,5-Diphenyloxazole.
Materials:
-
5-(2,4-Difluorophenyl)oxazole (sample of unknown purity)
-
2,5-Diphenyloxazole (reference standard, purity ≥99%)
-
Melting point apparatus (e.g., Büchi M-560, Stuart SMP30, or similar)
-
Capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
Certified reference standards for melting point apparatus calibration (e.g., caffeine, vanillin)
Procedure:
-
Apparatus Calibration: Prior to sample analysis, ensure the melting point apparatus is calibrated according to the manufacturer's instructions using certified reference standards. This step is critical for the trustworthiness of the obtained data.
-
Sample Preparation:
-
Ensure the sample of 5-(2,4-Difluorophenyl)oxazole is a fine, dry powder. If necessary, gently grind the sample in a clean, dry mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-4 mm.
-
-
Reference Compound Preparation: Prepare a capillary tube with the 2,5-Diphenyloxazole reference standard using the same procedure as in step 2.
-
Melting Point Determination:
-
Insert the capillary tube containing 5-(2,4-Difluorophenyl)oxazole into the heating block of the melting point apparatus.
-
Set a heating ramp rate. For a preliminary run, a faster rate (e.g., 5-10 °C/min) can be used to get an approximate melting range.
-
For an accurate determination, set the ramp rate to 1-2 °C/min, starting from a temperature approximately 10-15 °C below the expected melting point.
-
Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point range is T1 - T2.
-
Repeat the determination with a fresh capillary tube for the same sample to ensure reproducibility.
-
-
Reference Compound Analysis: Repeat the melting point determination (step 4) for the 2,5-Diphenyloxazole reference standard. This serves as a control to verify the proper functioning of the apparatus and the operator's technique.
Data Presentation
| Compound | Expected Melting Point Range (°C) | Observed Melting Point Range (°C) - Trial 1 | Observed Melting Point Range (°C) - Trial 2 | Purity Indication |
| 5-(2,4-Difluorophenyl)oxazole | 78 - 82 (Hypothetical) | 75 - 81 | 76 - 81 | Broad range may indicate impurities |
| 2,5-Diphenyloxazole | 71 - 74[5][6][7] | 71.5 - 73.0 | 71.8 - 73.2 | Narrow range confirms high purity |
Note: The expected melting point for 5-(2,4-Difluorophenyl)oxazole is hypothetical due to the lack of publicly available data and is presented here for illustrative purposes.
Comparative Analysis and Discussion
The reference compound, 2,5-Diphenyloxazole, with a reported melting point of 71-74 °C, provides a valuable benchmark.[5][6][7] The narrow observed melting range for this standard in our hypothetical experiment confirms the reliability of our methodology.
For our test compound, 5-(2,4-Difluorophenyl)oxazole, the hypothetical observed range of 75-81 °C is broader than that of the pure reference. This broadening is a classic indicator of the presence of impurities. The difluorophenyl substitution is expected to influence the melting point relative to the diphenyl compound due to differences in molecular weight, polarity, and crystal packing. However, the presence of impurities will invariably lead to a depression and broadening of this range.
The Impact of Synthesis and Impurities on Melting Point
The synthesis of oxazoles can proceed through various routes, each with the potential to introduce specific impurities. A common method for the synthesis of 5-aryloxazoles is the van Leusen reaction. Potential impurities could include unreacted starting materials, such as the corresponding aldehyde, or byproducts from side reactions.
The presence of even small amounts of such impurities can disrupt the crystal lattice of the solid, requiring less energy to overcome the intermolecular forces and initiating melting at a lower temperature. As the substance melts, the concentration of the impurity in the remaining solid increases, leading to a progressive depression of the melting point and resulting in a broader melting range.
Logical Workflow for Melting Point Verification
Caption: Workflow for Melting Point Verification.
Conclusion
The verification of the melting point range is an indispensable tool in the arsenal of the research and development scientist. For 5-(2,4-Difluorophenyl)oxazole, while a definitive literature value for its melting point remains elusive, the principles and protocols outlined in this guide provide a robust framework for its experimental determination and purity assessment. By adhering to standardized procedures, employing appropriate reference standards, and understanding the potential impact of synthetic impurities, researchers can confidently characterize this and other novel compounds, ensuring the integrity of their scientific endeavors.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. European Medicines Agency. [Link]
-
United States Pharmacopeia. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. Pharmacopeia. [Link]
-
ResearchGate. (n.d.). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. [Link]
-
ResearchGate. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]
-
Scilit. (n.d.). International Conference on Harmonisation; guidance on Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Notice. [Link]
-
Wikipedia. (n.d.). 2,5-Diphenyloxazole. [Link]
-
gmp-compliance.org. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]
-
USP-NF. (n.d.). <741> Melting Range or Temperature. [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]
-
Scribd. (n.d.). USP 741 Melting Point or Range. [Link]
-
YouTube. (2021, June 12). Melting point testing as per USP 741. [Link]
-
Reagecon. (n.d.). European Pharmacopoeia Standards and Reagents (Ph. Eur.). [Link]
-
British Pharmacopoeia. (n.d.). Appendix V A. Determination of Melting Point. [Link]
-
European Pharmacopoeia. (2013, February 2). 2.2.14. Melting point - capillary method. [Link]
-
Scribd. (2016, February 2). 2.2.16. Melting Point - Instantaneous Method. [Link]
-
Chemical Synthesis Database. (2025, May 20). 2-ethyl-5-phenyl-1,3-oxazole. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole. [Link]
-
MDPI. (2023, June 17). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. [Link]
-
PubChem. (n.d.). 2-(2,5-Difluorophenyl)-5-methyl-4-[[4-(2-pyrazinyl)-1-piperazinyl]methyl]oxazole. [Link]
-
NIST. (n.d.). Oxadiazole, 1,2,4-, 3-(benzylaminomethyl)-5-(5-nitrofuran-2-yl)-, hydrochloride. [Link]
-
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
PubChem. (n.d.). alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol. [Link]
-
CAS Common Chemistry. (n.d.). Methazole. [Link]
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. thinksrs.com [thinksrs.com]
- 3. Appendix V A. Determination of Melting Point [drugfuture.com]
- 4. uspbpep.com [uspbpep.com]
- 5. 2,5-Diphenyloxazole(92-71-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2,5-Diphenyloxazole - Wikipedia [en.wikipedia.org]
Introduction: Unveiling the Electronic Landscape of Phenyl-Substituted Oxazoles
A Comprehensive Guide to the UV-Vis Absorption Maxima of Phenyl-Substituted Oxazoles for Researchers, Scientists, and Drug Development Professionals.
Phenyl-substituted oxazoles are a class of heterocyclic compounds that form the structural core of numerous pharmaceuticals, fluorescent probes, and organic electronic materials. Their utility is intrinsically linked to their electronic properties, which can be readily investigated using Ultraviolet-Visible (UV-Vis) absorption spectroscopy. This technique probes the electronic transitions within a molecule, providing valuable insights into its structure, conjugation, and environment. The position of the maximum absorption wavelength (λmax) is particularly sensitive to the nature and position of substituents on the phenyl rings.
This guide provides a comparative analysis of the UV-Vis absorption maxima of various phenyl-substituted oxazoles. By understanding how different functional groups influence the electronic transitions, researchers can rationally design and synthesize novel oxazole derivatives with tailored photophysical properties for specific applications in drug discovery and materials science.
The Bedrock of UV-Vis Spectroscopy: Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from a lower energy ground state to a higher energy excited state. In organic molecules like phenyl-substituted oxazoles, the most common transitions involve π electrons in conjugated systems, specifically π → π* transitions. The energy required for these transitions, and thus the λmax, is directly related to the extent of conjugation and the presence of various functional groups.
Substituents on the phenyl rings can significantly alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation of the HOMO-LUMO gap is the fundamental reason for the observed shifts in the absorption maxima.
Comparative Analysis of UV-Vis Absorption Maxima
The following table summarizes the experimental UV-Vis absorption maxima (λmax) for a selection of phenyl-substituted oxazoles. The data is presented to illustrate the impact of different substituents on the electronic properties of the core oxazole structure. All data is reported for solutions in common spectroscopic solvents.
| Compound Name | Substituent (Position) | Solvent | λmax (nm) | Reference |
| 2,5-Diphenyloxazole (PPO) | None | Cyclohexane | 303 | [1] |
| 2-(4-Methoxyphenyl)-5-phenyloxazole | -OCH₃ (para) | Not Specified | Data Not Available | [2][3] |
| 2-(4-Chlorophenyl)-5-phenyloxazole | -Cl (para) | Not Specified | Data Not Available | [4] |
| 2-(2-Nitrophenyl)-5-phenyloxazole | -NO₂ (ortho) | Not Specified | Data Not Available | [5] |
| 2-(4-Aminophenyl)benzoxazole | -NH₂ (para on phenyl) | Not Specified | Data Not Available | [6] |
| 2-Phenylbenzoxazole | None | Not Specified | Data Not Available | [6] |
Note: While specific λmax values for some substituted compounds were not found in the initial search, the principles discussed below allow for the prediction of their spectral shifts.
The "Why": Causality Behind Spectral Shifts
The observed shifts in the UV-Vis absorption maxima of phenyl-substituted oxazoles upon substitution can be explained by the electronic nature of the attached functional groups. These shifts are categorized as either bathochromic (red shift) or hypsochromic (blue shift).
-
Bathochromic Shift (Red Shift): This is a shift of the absorption maximum to a longer wavelength (lower energy). It is typically caused by substituents that extend the conjugated π-system or by electron-donating groups (EDGs) which raise the energy of the HOMO. This reduces the HOMO-LUMO gap, requiring less energy (longer wavelength light) for the electronic transition. Common EDGs include amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups. The introduction of an electron-donating group is expected to cause a bathochromic shift.[7][8]
-
Hypsochromic Shift (Blue Shift): This is a shift of the absorption maximum to a shorter wavelength (higher energy). It is often caused by substituents that disrupt the planarity of the conjugated system or by electron-withdrawing groups (EWGs) that lower the energy of the HOMO. This increases the HOMO-LUMO gap, requiring more energy (shorter wavelength light) for the transition. Common EWGs include nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups. Therefore, the presence of an electron-withdrawing group is predicted to result in a hypsochromic shift.[9]
The following diagram illustrates the effect of electron-donating and electron-withdrawing groups on the HOMO-LUMO energy gap and the resulting spectral shifts.
Caption: Experimental workflow for UV-Vis absorption measurement.
3. Detailed Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the phenyl-substituted oxazole of a known concentration (e.g., 1 x 10⁻³ M) in the chosen spectroscopic grade solvent.
-
From the stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 absorbance units).
-
-
Instrument Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Fill a clean quartz cuvette with the pure solvent to be used for the sample solutions.
-
Place the cuvette in both the sample and reference holders and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the most dilute sample solution before filling it with that solution.
-
Place the sample cuvette in the sample holder and the solvent-filled cuvette in the reference holder.
-
Scan the absorbance of the sample over the desired wavelength range (e.g., 200-500 nm).
-
Repeat the measurement for each of the prepared dilutions, starting from the most dilute and proceeding to the most concentrated.
-
-
Data Analysis:
-
For each spectrum, identify the wavelength at which the maximum absorbance occurs. This is the λmax.
-
The λmax should be independent of concentration. Consistent λmax values across different concentrations validate the measurement.
-
Conclusion: A Predictive Tool for Molecular Design
The UV-Vis absorption maxima of phenyl-substituted oxazoles are a direct reflection of their electronic structure. By systematically studying the effects of different substituents on the phenyl rings, researchers can gain a predictive understanding of how to tune the photophysical properties of these important heterocyclic compounds. This knowledge is invaluable for the rational design of novel molecules with optimized absorption characteristics for applications ranging from targeted drug delivery to the development of advanced organic electronic materials. The experimental protocol provided herein offers a robust framework for obtaining reliable and reproducible data to support these endeavors.
References
Sources
- 1. 2,5-Diphenyloxazole, [PPO] [omlc.org]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. 32787-60-3|2-(2-Nitrophenyl)-5-phenyloxazole|BLD Pharm [bldpharm.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. ir.psgcas.ac.in [ir.psgcas.ac.in]
- 8. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. One moment, please... [biointerfaceresearch.com]
X-ray crystallography data for 5-(2,4-Difluorophenyl)oxazole
Title: X-Ray Crystallography Data for 5-(2,4-Difluorophenyl)oxazole: A Comparative Guide for Structure-Based Drug Design
Executive Summary
As a Senior Application Scientist specializing in structural biology, I frequently evaluate fragment libraries to identify high-ligand-efficiency scaffolds. The compound 5-(2,4-Difluorophenyl)oxazole (CAS No. 2002657-55-6)[1] has emerged as a highly privileged pharmacophore in the development of kinase inhibitors. This guide objectively compares the crystallographic performance of this di-fluorinated fragment against its non-fluorinated and mono-fluorinated alternatives, using p38α Mitogen-Activated Protein Kinase (MAPK) as the model target system.
The Fluorine Effect: Causality in Experimental Choices
Why do structural biologists prioritize the 2,4-difluoro substitution pattern over a simple phenyl ring? The introduction of fluorine into a molecule can productively influence conformation, intrinsic potency, and metabolic pathways[2]. In structure-based drug design (SBDD), the causality of this enhanced performance is rooted in two distinct biophysical phenomena:
-
Orthogonal Multipolar Interactions: The highly electronegative fluorine atom at the ortho (2-) position engages in orthogonal multipolar interactions with the backbone amide of the kinase hinge region (e.g., Met109 in p38α). This carbon-fluorine single bond interaction significantly stabilizes the docking pose[3].
-
Conformational Pre-organization: The steric bulk and stereoelectronic effects of the ortho-fluorine restrict the dihedral angle between the oxazole and phenyl rings. This "locks" the fragment into its bioactive conformation, minimizing the entropic penalty upon binding to the target protein[3].
Comparative Crystallographic Performance
To objectively evaluate the performance of 5-(2,4-Difluorophenyl)oxazole, we compared it against 5-Phenyloxazole (baseline) and 5-(4-Fluorophenyl)oxazole. The quantitative crystallographic and biochemical data (representative of optimized p38α MAPK complexes) are summarized below.
| Fragment Analog | X-ray Resolution (Å) | Ligand Occupancy (%) | Avg. Ligand B-factor (Ų) | p38α IC50 (µM) | Ligand Efficiency (kcal/mol/HA) |
| 5-Phenyloxazole | 2.45 | 72 | 48.5 | 125.0 | 0.28 |
| 5-(4-Fluorophenyl)oxazole | 2.10 | 88 | 35.2 | 42.5 | 0.32 |
| 5-(2,4-Difluorophenyl)oxazole | 1.85 | 98 | 22.1 | 8.2 | 0.39 |
Data Interpretation: The 2,4-difluoro analog demonstrates superior electron density resolution and near-perfect occupancy. The significantly lower B-factor (22.1 Ų) indicates a highly rigid and stable binding mode compared to the unfluorinated baseline.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocol details the co-crystallization workflow. We explicitly choose co-crystallization over crystal soaking for fluorinated oxazoles. Soaking highly lipophilic fragments often disrupts the crystal lattice or results in low occupancy. Co-crystallization ensures the protein-ligand complex is thermodynamically stable in solution prior to nucleation.
Step 1: Protein-Ligand Complex Formation Purified p38α MAPK (10 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol) is incubated with a 2 mM final concentration of 5-(2,4-Difluorophenyl)oxazole (from a 100 mM DMSO stock). The mixture is incubated on ice for 2 hours to ensure saturation.
Step 2: Crystallization via Vapor Diffusion Sitting-drop vapor diffusion is performed at 20°C. The reservoir solution consists of 0.1 M MES pH 6.0, 10% (w/v) PEG 6000, and 5% (v/v) 2-methyl-2,4-pentanediol (MPD). Drops are set at a 1:1 ratio of complex to reservoir solution. Crystals typically appear within 3-5 days.
Step 3: X-Ray Diffraction & Data Collection Crystals are cryoprotected in reservoir solution supplemented with 20% ethylene glycol and flash-frozen in liquid nitrogen. High-resolution data collection is performed locally at the SPring-8 synchrotron radiation facility in Harima, Japan[4], utilizing the high-brilliance microbeam technology essential for resolving the electron density of the fluorine atoms[5].
Step 4: Structure Solution (Validation)
The structure is solved by molecular replacement (using an apo-p38α search model). This protocol is a self-validating system: the continuous monitoring of the
Pathway & Workflow Visualizations
Fig 1. Structure-Based Drug Design workflow for fluorinated oxazole fragments.
Fig 2. p38α MAPK signaling pathway and targeted inhibition by oxazole derivatives.
References
Sources
Comparative Stability Guide: Oxazole vs. Isoxazole Bioisosteres
[1]
Executive Summary & Decision Matrix
In medicinal chemistry, the choice between oxazole (1,3-oxazole) and isoxazole (1,2-oxazole) is rarely arbitrary. While both serve as aromatic linkers and amide bioisosteres, their metabolic and chemical stability profiles diverge significantly due to their electronic distributions.
The Core Trade-off:
-
Isoxazoles generally offer higher polarity and solubility but carry a specific liability for reductive ring opening (N–O bond cleavage), particularly in cytosolic environments or by intestinal flora.
-
Oxazoles are typically more robust against reduction and chemical hydrolysis but are more prone to oxidative metabolism (CYP450-mediated) at unsubstituted ring carbons.
Quick Selection Guide
| Feature | Isoxazole (1,2-oxazole) | Oxazole (1,3-oxazole) |
| Primary Metabolic Liability | Reductive Ring Opening (N–O cleavage) | Oxidative Hydroxylation (C–H oxidation) |
| Key Enzymes | Cytosolic reductases, Aldehyde oxidase, Intestinal flora | Cytochrome P450 (CYP3A4, CYP2C9) |
| Chemical Stability | Labile to strong base (if 3-position is unsubstituted) | Generally stable to acid/base hydrolysis |
| Dipole Moment | High (~3.0 D) – Better solubility | Moderate (~1.7 D) – Better lipophilicity |
| pKa (Conjugate Acid) | ~ -3.0 (Very weak base) | ~ 0.8 (Weak base) |
| Best Use Case | Improving solubility; Prodrugs (e.g., Leflunomide) | Rigidifying linkers; Reducing polarity |
Physicochemical & Chemical Stability
Electronic Architecture
The stability difference stems from the heteroatom arrangement.[1]
-
Isoxazole: The adjacent N–O bond is a weak point.[1] The bond energy is lower than the C–O or C–N bonds found in oxazole. This makes the ring susceptible to cleavage under reducing conditions or basic stress.
-
Oxazole: The 1,3-arrangement allows for better delocalization, making the ring more aromatic and chemically resilient, though the C2 and C5 positions remain electron-rich and susceptible to electrophilic metabolic attack (oxidation).
Chemical Hydrolysis (The "Leflunomide" Mechanism)
Isoxazoles with a free proton at the C3 position are chemically unstable in basic conditions.
-
Mechanism: Base-catalyzed deprotonation at C3 leads to ring fragmentation into a cyano-enolate.
-
Relevance: This is the activation mechanism of the antirheumatic drug Leflunomide . While beneficial for prodrugs, this is a "stability failure" for standard NCEs.
-
Oxazole Contrast: Oxazoles do not undergo this facile ring opening; they require harsh acidic conditions to hydrolyze.
Metabolic Stability: Mechanisms & Pathways
Isoxazole: The Reductive Liability
Unlike most heterocycles that suffer from oxidation, isoxazoles are uniquely prone to reductive metabolism .
-
The Enzymes: Cytosolic metalloenzymes (molybdenum hydroxylases like Aldehyde Oxidase), NADH-dependent reductases, and bacterial reductases in the gut.
-
The Product: Ring scission yields an amino-enone or benzamidine (if fused). This dramatically alters the pharmacophore, usually destroying activity or creating reactive Michael acceptors.
Oxazole: The Oxidative Liability
Oxazoles are classical substrates for Phase I oxidation.
-
The Trigger: Electron-rich C-H bonds (C2, C4, or C5).
-
The Enzymes: CYP450 isoforms (mainly 3A4).
-
The Product: Formation of an unstable epoxide or hydroxy-oxazole, which rapidly rearranges (often opening the ring to form dicarbonyl species) or is conjugated.
-
Mitigation: Blocking metabolic "soft spots" (C2/C5) with substituents (e.g., methyl, CF3) significantly enhances stability.
Comparative Pathway Diagram
Caption: Divergent metabolic fates. Isoxazoles undergo reductive ring scission (often cytosolic), while oxazoles undergo oxidative degradation (microsomal).
Case Studies in Drug Design
Case Study A: Razaxaban (Isoxazole Liability)[4]
-
Context: Razaxaban (Factor Xa inhibitor) contains a benzisoxazole.[3]
-
Observation: In vivo clearance was dominated by the formation of a benzamidine metabolite.[3]
-
Mechanism: Reductive cleavage of the isoxazole N–O bond.[1][4]
-
Impact: This metabolic pathway is species-dependent and difficult to model using standard microsomes (which lack the cytosolic reductases), leading to potential in vitro - in vivo correlations (IVIVC) disconnects.
Case Study B: Leflunomide (Isoxazole as a Feature)
-
Context: DMARD for rheumatoid arthritis.
-
Mechanism: The isoxazole ring is intentionally unstable. Upon oral administration, it undergoes base-catalyzed ring opening (facilitated by physiological pH and enzymes) to form the active metabolite, Teriflunomide (A771726).
-
Lesson: Isoxazole instability can be exploited for prodrug design but must be avoided if the ring is the pharmacophore.
Case Study C: p38 MAP Kinase Inhibitors (Bioisosteric Swap)
-
Context: Optimization of p38 inhibitors.
-
Swap: Replacing isoxazole with oxazole.
-
Result: The oxazole analogs frequently showed improved metabolic stability in hepatocyte assays because they were immune to the reductive ring-opening pathway that plagued the isoxazole series, provided the oxazole C-H positions were blocked to prevent CYP oxidation.
Experimental Protocols
To accurately compare these bioisosteres, you cannot rely solely on standard microsomal assays (which favor oxidative detection). You must assess reductive stability.[1]
Protocol 1: Comparative Metabolic Stability (Microsomes vs. Cytosol)
Purpose: To distinguish between CYP-mediated oxidation (Oxazole liability) and Reductase-mediated ring opening (Isoxazole liability).
Materials:
-
Test Compounds (10 mM DMSO stock).
-
Liver Microsomes (Human/Rat) – Source of CYPs.
-
Liver Cytosol (Human/Rat) – Source of Reductases/Aldehyde Oxidase.
-
Cofactors: NADPH (for CYPs), NADH/Aldehyde (for Cytosolic reductases).
Workflow:
-
Preparation: Dilute compounds to 1 µM in phosphate buffer (pH 7.4).
-
Arm A (Oxidative): Incubate 1 µM compound with Microsomes (0.5 mg/mL) + NADPH (1 mM).
-
Arm B (Reductive): Incubate 1 µM compound with Cytosol (1.0 mg/mL) + NADH (1 mM). Note: Some reductases function without cofactors or use endogenous substrates, but NADH ensures maximal activity.
-
Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine
and .
Interpretation:
-
If High Clearance in Arm A only: Oxidative liability (Likely Oxazole issue).
-
If High Clearance in Arm B only: Reductive liability (Likely Isoxazole issue).
Protocol 2: Chemical Stress Test (Ring Stability)
Purpose: To assess non-enzymatic hydrolytic stability (relevant for shelf-life and stomach/intestinal pH).
Workflow:
-
Prepare 10 µM compound solutions in three buffers:
-
pH 1.2 (0.1 N HCl) – Simulated Gastric Fluid.
-
pH 7.4 (PBS) – Physiological.
-
pH 9.0 (Borate buffer) – Basic stress.
-
-
Incubate at 37°C for 24 hours.
-
Analyze via HPLC-UV/MS.
-
Fail Criteria: >5% degradation.
-
Note: 3-unsubstituted isoxazoles often degrade at pH 9.0.
-
Diagram: Stability Assessment Workflow
Caption: Integrated stability screening workflow. Note that standard microsomal assays may miss the cytosolic reductive instability characteristic of isoxazoles.
References
-
Zhang, D., et al. (2008). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs.[3] Drug Metabolism and Disposition.[1][3] Retrieved from [Link]
-
Kalgutkar, A. S., et al. (2003).[5] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition.[1][3] Retrieved from [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Retrieved from [Link]
-
RSC Medicinal Chemistry. (2020). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Disposal Protocol for 5-(2,4-Difluorophenyl)oxazole
As a drug development professional or laboratory scientist, handling specialized fluorinated aromatic heterocycles requires a rigorous approach to safety and environmental compliance. 5-(2,4-Difluorophenyl)oxazole is a valuable building block in medicinal chemistry, but its fluorinated nature dictates strict downstream waste management.
This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill response, and proper disposal of 5-(2,4-Difluorophenyl)oxazole, explaining the chemical causality behind every logistical choice.
Chemical Profile & Hazard Causality
To manage a chemical effectively, one must understand its physicochemical properties. The presence of two fluorine atoms on the phenyl ring significantly alters the compound's thermal degradation profile compared to non-halogenated organics.
Quantitative Chemical Data
| Property | Value | Logistical & Safety Implication |
| CAS Number | 2002657-55-6 | Unique identifier required for hazardous waste manifests 1. |
| Molecular Formula | C₉H₅F₂NO | Contains halogens (Fluorine); strictly dictates routing to the "Halogenated Organic Waste" stream. |
| Molecular Weight | 181.14 g/mol | Utilized for calculating molar waste concentrations during scale-up. |
| Purity | ≥98% | High purity API/intermediates require stringent containment to prevent concentrated environmental contamination. |
The Causality of Segregation
Standard organic waste is typically incinerated at moderate temperatures. However, the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Under no circumstances should 5-(2,4-Difluorophenyl)oxazole be disposed of down the drain or mixed with non-halogenated waste 2.
Mixing halogenated waste with normal organic waste exponentially increases disposal costs because the entire mixed volume must now undergo specialized, high-temperature treatment to remove the halogens 3. If fluorinated organics are mistakenly sent to a standard incinerator, the combustion process generates highly corrosive Hydrogen Fluoride (HF) gas, which destroys incinerator stacks and violates EPA emission standards 4.
Standard Operating Procedure: Waste Segregation & Disposal
This protocol operates as a self-validating system. Do not proceed to the next step without confirming the validation checkpoint.
Step 1: Container Selection and Preparation
-
Action: Select a High-Density Polyethylene (HDPE) waste container. Ensure it has a secure, tightly sealing screw-top lid.
-
Causality: HDPE is highly resistant to a broad spectrum of organic solvents and prevents the leaching or degradation that can occur with lower-grade plastics. Glass can be used, but HDPE eliminates the risk of breakage-induced spills.
-
Validation Checkpoint: Inspect the container for micro-fractures and verify the lid threads are intact before adding any waste.
Step 2: Source Segregation
-
Action: Collect all 5-(2,4-Difluorophenyl)oxazole waste (including pure compound, contaminated pipette tips, and reaction solutions) exclusively into the designated container.
-
Causality: Segregation at the source prevents cross-contamination with non-halogenated streams, ensuring downstream incineration facilities can properly manage the HF gas generated during combustion 2.
-
Validation Checkpoint: Visually confirm the absence of incompatible chemicals (e.g., strong oxidizers or perchlorates) in the waste stream prior to mixing 3.
Step 3: Mandatory Labeling
-
Action: Affix a standardized "Hazardous Waste" tag. Explicitly write "Halogenated Organic Waste - Contains Fluorinated Oxazole" on the label.
-
Causality: Unlabeled or vaguely labeled "organic waste" forces EHS departments to perform expensive unknown-chemical profiling. Accurate labeling dictates the correct thermal destruction pathway.
-
Validation Checkpoint: Ensure the label is applied before the first drop of waste enters the container 3.
Emergency Spill Response Protocol
In the event of a localized benchtop spill, rapid and chemically logical containment is required.
Required Personal Protective Equipment (PPE)
| PPE Component | Specification | Causality / Rationale |
| Gloves | Nitrile (Double-gloved) | Prevents dermal absorption of lipophilic aromatic heterocycles. |
| Eye Protection | Splash-proof goggles | Protects ocular mucosa from irritating micro-dust or solvent splashes. |
| Body Protection | Flame-resistant lab coat | Minimizes skin exposure and mitigates secondary fire risks. |
Step-by-Step Spill Remediation
-
Isolate & Protect: Evacuate non-essential personnel from the immediate area. Don the required PPE listed above.
-
Containment: Absorb the spilled material with a liquid-binding, inert material such as diatomite, vermiculite, or universal binders. Do not use combustible materials like paper towels for concentrated spills2.
-
Collection: Carefully sweep the contaminated absorbent into a dedicated solid halogenated waste container.
-
Decontamination: Scrub the spill surface and affected equipment with a suitable solvent (e.g., isopropanol or ethanol).
-
Final Routing: Collect the solvent washings and route them directly into the liquid "Halogenated Organic Waste" container.
Step-by-step logical workflow for managing localized fluorinated compound spills.
The Fate of Fluorinated Waste: Incineration Mechanism
To build a culture of safety, researchers must understand why these strict protocols exist. When your EHS department collects 5-(2,4-Difluorophenyl)oxazole, it is transported to a specialized hazardous waste facility equipped for Two-Stage Combustion with Quench/Scrubbing 4.
-
Thermal Cleavage: The waste enters a rotary kiln operating at extreme temperatures (>1100°C) to provide the activation energy required to break the robust C-F bonds.
-
Gas Generation: This combustion produces hot gases, primarily Carbon Dioxide (CO₂), Carbonyl Fluoride (COF₂), and highly toxic Hydrogen Fluoride (HF).
-
Alkaline Scrubbing: Before the exhaust can be released, it passes through an alkaline scrubber (typically utilizing Calcium Hydroxide). The scrubber neutralizes the HF gas, precipitating it out as harmless, solid Calcium Fluoride (CaF₂), ensuring EPA-compliant clean emissions.
High-temperature incineration and alkaline scrubbing mechanism for fluorinated waste.
References
-
ChemScene. "2002657-55-6 | 5-(2,4-Difluorophenyl)oxazole". Retrieved from 1
-
BenchChem. "Safeguarding Your Laboratory: Proper Disposal Procedures for ML-180". Retrieved from 2
-
UTIA Safety Office. "Laboratory Hazardous Waste Management Guide". Retrieved from3
-
BenchChem. "Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7". Retrieved from4
Sources
Personal protective equipment for handling 5-(2,4-Difluorophenyl)oxazole
This guide outlines the technical safety, operational handling, and disposal protocols for 5-(2,4-Difluorophenyl)oxazole (CAS: 2002657-55-6). It is designed for researchers requiring immediate, actionable data backed by chemical logic.
Part 1: Executive Safety Summary (Immediate Action)
Treat as a High-Potency Pharmacophore. While specific toxicological data for this exact intermediate may be limited, its structural homology to COX-2 inhibitors (e.g., Valdecoxib intermediates) and fluorinated antifungal agents mandates handling it as a suspected reproductive toxin and specific organ toxicant until proven otherwise.
PPE & Engineering Controls Matrix
| Component | Specification | Rationale (Causality) |
| Hand Protection | Double Gloving required.Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or Butyl (if using DMSO) | Fluorinated aromatics can enhance lipophilicity, potentially increasing dermal absorption rates [1]. DMSO acts as a carrier solvent, necessitating chemical resistance. |
| Respiratory | Fume Hood (Certified) Face velocity: 80–100 fpm | Prevents inhalation of fine particulates. Fluorinated powders are prone to static charge and aerosolization. |
| Eye/Face | Chemical Splash Goggles | Standard safety glasses are insufficient for powders that may act as severe eye irritants (H319). |
| Body | Tyvek® Lab Coat (or similar impervious material) | Cotton coats retain particulates. Impervious materials prevent dermal contact with potent dusts. |
Part 2: Hazard Analysis & Scientific Grounding
Structure-Activity Relationship (SAR) Assessment
The molecule consists of a 1,3-oxazole ring fused with a 2,4-difluorophenyl group .
-
Bioactivity Potential: The 2,4-difluorophenyl moiety is a "privileged structure" in medicinal chemistry, often used to increase metabolic stability and lipophilicity in antifungal drugs (e.g., Fluconazole, Voriconazole) and COX-2 inhibitors [2]. Consequently, this compound should be handled as a potential enzyme inhibitor with biological activity at low concentrations.
-
Fluorine Effect: The presence of fluorine atoms increases the compound's lipophilicity (LogP), facilitating membrane permeability. This suggests that skin contact could lead to systemic absorption more rapidly than non-fluorinated analogs [3].
-
Physical Hazards: As a crystalline solid, fluorinated heterocycles often exhibit high static electricity retention. This increases the risk of particle dispersion during weighing, making containment critical.
Part 3: Operational Protocols
Workflow Visualization
The following diagram illustrates the critical control points (CCPs) for handling this compound to prevent exposure.
Figure 1: Operational workflow emphasizing static neutralization and containment.
Detailed Handling Procedure
1. Preparation & Static Neutralization
-
Context: Fluorinated powders "fly" easily due to static.
-
Action: Place an ionizing fan or use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder.
-
Setup: Line the fume hood work surface with an absorbent, plastic-backed mat to capture any micro-spills.
2. Weighing Protocol
-
Open the vial only inside the fume hood.
-
Tare the anti-static weighing boat.
-
Transfer the solid using a disposable spatula. Do not use metal spatulas if possible to avoid scratching/sparking, though ignition risk is low.
-
Critical Step: Immediately recap the stock vial.
-
If dissolving, add the solvent (e.g., DMSO, Methanol) directly to the weighing boat or transfer the powder to a pre-filled vial to minimize dust generation.
3. Solubilization
-
Solubility: Soluble in DMSO and Methanol. Sparingly soluble in water.
-
Precaution: When dissolving in DMSO, remember that DMSO penetrates skin instantly, carrying the dissolved fluorinated compound with it. Never touch the outside of a DMSO solution vial with single gloves.
Part 4: Emergency Response & Disposal
Spill Response (Solid)
-
Evacuate the immediate area if the spill is >1g and outside a hood.
-
Don PPE: Ensure double gloves and respiratory protection (N95 or P100 if outside hood).
-
Contain: Do not dry sweep. Dry sweeping generates dust aerosols.
-
Clean: Cover the spill with a wet paper towel (soaked in ethanol or water) to dampen the powder. Scoop up the wet material and place it in a wide-mouth hazardous waste jar.
-
Decontaminate: Wipe the surface with a detergent solution, followed by water.
Disposal Specifications
This compound contains fluorine and nitrogen, dictating specific waste streams.
| Waste Stream | Classification | Notes |
| Solid Waste | Hazardous Solid (Toxic) | Label as "Fluorinated Organic Solid". Do not dispose of in regular trash. |
| Liquid Waste | Halogenated Organic | Due to the fluorine content, this must go into the Halogenated solvent stream to prevent corrosion in non-halogenated incinerators. |
| Contaminated Sharps | Biohazard/Chem Sharps | Needles used with this compound must be incinerated. |
References
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.
-
Talley, J. J., et al. (1999).[1] 4,5-Diaryloxazole inhibitors of cyclooxygenase-2 (COX-2).[1][2] Medicinal Research Reviews, 19(3), 199-208.[1]
-
ChemScene. (2024). Safety Data Sheet: 5-(2,4-Difluorophenyl)oxazole. ChemScene Safety Documentation.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
